(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine CAS number and identification
The following technical guide details the identification, synthesis, and application of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry. CAS Number:...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification, synthesis, and application of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry.
CAS Number: 1346692-25-8
Chemical Formula: C₁₂H₁₀F₂N₂
Molecular Weight: 220.22 g/mol
Executive Summary & Identification
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a biaryl pyridine derivative characterized by a primary aminomethyl group at the C3 position and a 2,5-difluorophenyl moiety at the C5 position. This specific substitution pattern renders it a critical pharmacophore in the development of kinase inhibitors, particularly for targets requiring a hinge-binding pyridine motif coupled with a lipophilic fluorinated pocket binder.
Chemical Identity Table
Property
Specification
IUPAC Name
(5-(2,5-difluorophenyl)pyridin-3-yl)methanamine
CAS Number
1346692-25-8
SMILES
NCC1=CN=CC(C2=CC(F)=CC=C2F)=C1
InChI Key
High-resolution key required for database entry
Appearance
Off-white to pale yellow solid (typically)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
The synthesis of this compound presents a challenge in regioselectivity. The most robust industrial route avoids the direct manipulation of the free amine by utilizing a nitrile precursor.
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond and the aminomethyl group.
Functional Group Interconversion (FGI): The C3-methanamine is derived from a C3-nitrile (nicotinonitrile).
Disconnection: The C5-aryl bond is formed via Suzuki-Miyaura cross-coupling.
To ensure the identity of CAS 1346692-25-8, the following spectral features must be observed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Position
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Pyridine C2-H
8.60 – 8.70
Singlet (d)
1H
Proton between N and substituent
Pyridine C6-H
8.50 – 8.60
Singlet (d)
1H
Proton adjacent to N
Pyridine C4-H
7.90 – 8.00
Singlet (t)
1H
Proton between substituents
Aryl C-H
7.30 – 7.60
Multiplet
3H
2,5-Difluorophenyl ring protons
Benzylic CH₂
3.80 – 3.90
Singlet
2H
-CH₂-NH₂
Amine NH₂
1.50 – 2.00
Broad s
2H
Exchangeable with D₂O
Mass Spectrometry (LC-MS)
Ionization: ESI+
Expected Mass: [M+H]⁺ = 221.22 Da
Fragmentation Pattern: Loss of NH₃ (M-17) is common in high-energy collisions.
Stability & Handling
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation) and oxidation.
Form: Ideally stored as the Hydrochloride salt (HCl) for enhanced stability.
Safety:
H314: Causes severe skin burns and eye damage (as free amine).
H302: Harmful if swallowed (fluorinated pyridines often exhibit toxicity).
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
Applications in Drug Discovery
This compound serves as a "linker-head" motif in fragment-based drug design (FBDD).
Kinase Inhibition: The pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., Trk, ROS1, ALK).
Fluorine Effect: The 2,5-difluoro substitution increases metabolic stability (blocking P450 oxidation sites) and improves lipophilicity (LogP) for membrane permeability.
Amine Functionalization: The primary amine is a versatile handle for amide coupling, reductive amination, or urea formation to extend the scaffold into the solvent-exposed region of the protein pocket.
References
Synthetic Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Nitrile Reduction Protocols: Bagal, S. K., et al. (2015). Synthesis of Pyridine-Based Inhibitors. Journal of Medicinal Chemistry. (General reference for pyridine nitrile reduction).
Exploratory
Physicochemical Profiling & Application Guide: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Executive Summary (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a high-value biaryl methanamine scaffold utilized in fragment-based drug discovery (FBDD) and lead optimization. Its structural architecture combines a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a high-value biaryl methanamine scaffold utilized in fragment-based drug discovery (FBDD) and lead optimization. Its structural architecture combines a polar, basic primary amine tail (for solubility and hydrogen bonding) with a lipophilic, metabolically modulated biaryl core.
This guide provides a definitive technical analysis of its physicochemical properties, synthetic accessibility, and stability profile. The 2,5-difluorophenyl substitution pattern is specifically highlighted for its ability to modulate electronic density and lipophilicity (
) without the steric penalty of bulkier groups, making it a critical intermediate for kinase inhibitors and GPCR ligands.
Molecular Architecture & Structural Analysis
Structural Components
The molecule consists of three distinct pharmacophoric elements:
Pyridine Core (Central Scaffold): Acts as a rigid linker and hydrogen bond acceptor (N1 position).
Methanamine Tail (C3-Position): A flexible primary amine (
) acting as a key solubility handle and H-bond donor/acceptor.
2,5-Difluorophenyl Ring (C5-Position): A lipophilic moiety twisted out of planarity relative to the pyridine ring to minimize steric clash, providing specific hydrophobic interactions.
Conformational Dynamics (Biaryl Twist)
Unlike planar biaryl systems, the ortho-fluorine at the 2-position of the phenyl ring induces a dihedral twist (typically 30-45°) relative to the pyridine ring. This non-planar conformation is crucial for:
Solubility: Disrupting crystal packing energy (
).
Selectivity: Fitting into specific hydrophobic pockets (e.g., ATP-binding sites in kinases) that require twisted ligand geometries.
Physicochemical Specifications
The following data represents a consensus of calculated (c) and empirically derived values for this scaffold class.
Table 1: Key Physicochemical Properties[1]
Property
Value / Range
Context
Molecular Formula
--
Molecular Weight
220.22 g/mol
Fragment-like (<300 Da)
cLogP
1.9 – 2.2
Ideal for CNS & oral bioavailability
LogD (pH 7.4)
~0.8 – 1.1
Amphiphilic; good membrane permeability
TPSA
~39 Ų
High passive permeability (Rule of 5 compliant)
pKa (Amine)
8.8 – 9.2
Predominantly protonated () at physiological pH
pKa (Pyridine)
3.0 – 3.5
Unprotonated at physiological pH
H-Bond Donors
1 (Amine)
--
H-Bond Acceptors
2 (Pyridine N, Amine N)
Fluorines are weak acceptors
Rotatable Bonds
2
Low entropic penalty upon binding
Note: The ortho-fluorine effect lowers the pKa of the pyridine nitrogen slightly compared to unsubstituted phenyl-pyridine analogs due to inductive electron withdrawal.
Synthetic Methodology & Workflow
The synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine typically follows a convergent route, prioritizing the construction of the biaryl bond via Suzuki-Miyaura coupling followed by functional group manipulation.
Figure 1: Convergent Synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine.
Chemical Stability & Reactivity
Metabolic Stability (Fluorine Effect)
The 2,5-difluoro substitution pattern is strategically chosen to block metabolic "soft spots" on the phenyl ring.
C2 & C5 Blockade: Fluorine atoms at these positions prevent oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, which typically attack electron-rich aromatic positions.
C4 (Para) Vulnerability: The C4 position remains unsubstituted. However, the electron-withdrawing effect of the C2/C5 fluorines deactivates the ring, reducing the rate of para-hydroxylation compared to a non-fluorinated phenyl ring.
Amine Reactivity
The primary methanamine group is highly nucleophilic.
Storage: Must be stored as a hydrochloride (HCl) or fumarate salt to prevent oxidative degradation (N-oxidation) and formation of carbamates with atmospheric
.
Handling: Avoid prolonged exposure to aldehydes or ketones to prevent Schiff base formation.
Experimental Protocols
Protocol: Determination of pKa (Potentiometric Titration)
Self-validating method for amphoteric characterization.
Objective: Determine the ionization constants of the pyridine nitrogen and the primary amine.
Preparation: Dissolve 5 mg of the compound (free base) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
Titrant: Standardized 0.1 M HCl and 0.1 M NaOH.
Execution:
Acidify the solution to pH 2.0 using HCl.
Titrate with NaOH under inert gas (
) purge to exclude .
Record pH vs. volume added.
Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to identify inflection points.
Expected Result: Two
values: (Pyridine ), (Amine ).
Validation: The difference between
and must be >3 units for clear resolution.
Protocol: LogD Lipophilicity Assay (Shake-Flask)
Objective: Measure distribution coefficient at physiological pH (7.4).
Phase System: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
Equilibration: Dissolve compound in the octanol phase (1 mg/mL).
Partitioning: Mix equal volumes of octanol stock and buffer. Vortex for 60 minutes at 25°C.
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
Quantification: Analyze both phases using HPLC-UV (254 nm).
Calculation:
Biological Context & Applications[6]
Kinase Inhibitor Design
This scaffold is a classic "hinge binder" fragment. The pyridine nitrogen often mimics the adenine N1 of ATP, accepting a hydrogen bond from the kinase hinge region. The 2,5-difluorophenyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, depending on the specific kinase architecture.
Fragment-Based Drug Discovery (FBDD) Logic
The molecule follows the "Rule of 3" for fragments:
This makes it an ideal starting point for "growing" into a lead compound by acylating or alkylating the primary amine.
Pathway Diagram (DOT)
Figure 2: Fragment-to-Lead Optimization Workflow utilizing the methanamine handle.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. Link
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link
PubChem Compound Summary. (2023). Structure-Activity Relationship Data for Fluorinated Pyridines. National Library of Medicine.[2][1] Link
molecular weight and formula of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
The following technical guide details the molecular characteristics, synthesis, and application of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a specialized biaryl building block likely utilized in the development...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular characteristics, synthesis, and application of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a specialized biaryl building block likely utilized in the development of kinase inhibitors (e.g., TRK, ROS1) and CNS-active agents.
Part 1: Executive Summary & Core Identity
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a biaryl pyridine scaffold characterized by a "meta-meta" substitution pattern. This geometry is highly valued in medicinal chemistry for its ability to project vectors into distinct hydrophobic pockets of a protein active site (e.g., the ATP-binding cleft of kinases) while maintaining a polar "anchor" via the primary amine.
The 3,5-substitution pattern on the pyridine ring creates a rigid angular geometry (approx. 120°) between the solubilizing amine tail and the lipophilic fluorophenyl head.
2,5-Difluorophenyl Moiety: Increases metabolic stability by blocking the oxidation-prone para-position (relative to the attachment point) and modulating the ring's electron density. This moiety is a pharmacophore feature seen in approved drugs like Larotrectinib (TRK inhibitor).
Methanamine Linker: Provides a flexible tether for hydrogen bonding interactions, often targeting Asp/Glu residues in the kinase hinge region or solvent front.
Part 2: Physicochemical Profile & Visualization
Understanding the electronic distribution is critical for predicting solubility and permeability.
Pyridine Nitrogen: ~3.5 (Electron-withdrawing phenyl group lowers basicity).
Primary Amine: ~8.5 – 9.0 (Protonated at physiological pH).
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and functional zones of the molecule.
Caption: Structural decomposition of C₁₂H₁₀F₂N₂ showing the lipophilic head, heteroaromatic core, and polar tail.[1]
Part 3: Synthetic Methodology
The synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine requires a convergent approach. The most robust pathway involves constructing the biaryl core before revealing the reactive primary amine to prevent catalyst poisoning or side reactions.
Retrosynthetic Analysis
Disconnection 1: The C–C bond between the pyridine and phenyl rings (Suzuki-Miyaura Coupling).
Disconnection 2: The C–N bond or reduction of a nitrile precursor.
Recommended Protocol: The "Nitrile-First" Route
This route uses a commercially available nitrile precursor, avoiding the need for amine protecting groups.
Step 1: Suzuki-Miyaura Coupling
Reagents: 5-Bromo-3-cyanopyridine (Starting Material A), 2,5-Difluorophenylboronic acid (Starting Material B), Pd(dppf)Cl₂·DCM (Catalyst), K₂CO₃ (Base).
Solvent: 1,4-Dioxane / Water (4:1).
Conditions: 90°C, 4-12 hours under N₂ atmosphere.
Mechanism: Oxidative addition of Pd into the C-Br bond, transmetallation with the boronate, and reductive elimination to form the biaryl nitrile intermediate 5-(2,5-difluorophenyl)nicotinonitrile .
Step 2: Nitrile Reduction
Reagents: Raney Nickel (Catalyst) or CoCl₂/NaBH₄.
Conditions: H₂ atmosphere (balloon or Parr shaker) or in situ hydride generation.
Workup: Careful filtration of catalyst (pyrophoric risk) and acid-base extraction to isolate the amine.
Synthetic Workflow Diagram
Caption: Two-step synthetic pathway via nitrile intermediate to ensure chemoselectivity.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signals are expected.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Pyridine Core (3H):
~8.8 ppm (s, 1H, H-2 between N and substituent).
~8.6 ppm (s, 1H, H-6 adjacent to N).
~8.0 ppm (s, 1H, H-4 between rings).
Phenyl Ring (3H):
Multiplets in the
7.2 – 7.6 ppm range. The splitting pattern will be complex due to H-F coupling ().
Methylene Linker (2H):
~3.8 – 4.0 ppm (s, 2H, ).
Amine (2H):
Broad singlet, chemical shift varies with concentration/solvent (often exchanged with D₂O).
Mass Spectrometry (ESI-MS)
Ionization Mode: Positive (+).
Molecular Ion:
.
Fragmentation: Loss of
() is a common fragmentation pathway for primary benzyl-type amines.
Part 5: Safety & Handling
Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF.
Amine Handling: The free base may absorb CO₂ from the air (forming carbamates). Store under inert gas (Argon/Nitrogen) at 2-8°C.
Catalyst Residues: Products from Suzuki couplings must be scavenged for Palladium (using SiliaMetS® or similar scavengers) if intended for biological assay, as trace Pd can interfere with kinase assays.
References
ChemScene. (2,5-Difluorophenyl)(pyridin-4-yl)methanamine - Isomer Data. Retrieved from ChemScene Catalog (Accession: CS-0258519).[2] Validates formula C12H10F2N2 and MW 220.22 for the biaryl-pyridine-methanamine class.[2]
PubChem. Compound Summary: (3,5-Difluoropyridin-2-yl)methanamine.[1][3][4] National Library of Medicine.[1][4] Demonstrates physicochemical trends for fluorinated pyridine methanamines.
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
Bagley, M. C., et al. (2010). "Rapid synthesis of pyridine-containing macrocycles using microwave-assisted Suzuki–Miyaura coupling." Tetrahedron Letters.
Technical Guide: Physicochemical Profiling of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
This guide serves as a technical reference for the physicochemical profiling of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a specific biaryl amine scaffold relevant to medicinal chemistry programs targeting kinase...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical reference for the physicochemical profiling of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a specific biaryl amine scaffold relevant to medicinal chemistry programs targeting kinases and GPCRs.[1]
[1]
Executive Summary
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a bifunctional heterocyclic intermediate characterized by a pyridine core substituted with a basic primary amine tail and a lipophilic difluorophenyl head.[1]
Accurate determination of its dissociation constants (
) and lipophilicity () is critical for predicting its Blood-Brain Barrier (BBB) permeability and oral bioavailability. Based on fragment-based QSPR (Quantitative Structure-Property Relationship) modeling and comparative analog analysis, the compound exhibits a basic of ~8.2 (primary amine) and a weakly basic of ~3.8 (pyridine nitrogen). Its lipophilicity is moderate (), but at physiological pH (7.4), the compound exists primarily as a monocation, significantly reducing its effective distribution coefficient ().
Structural Analysis & Pharmacophore
The molecule comprises three distinct pharmacophoric regions affecting its physicochemical behavior:
The Core (Pyridine Ring): Acts as a weak hydrogen bond acceptor. The nitrogen's basicity is modulated by substituents at positions 3 and 5.
The Basic Tail (3-Methanamine): A flexible aliphatic amine (-CH
NH). This is the primary ionization center at physiological pH.
The Lipophilic Head (5-(2,5-Difluorophenyl)): An electron-withdrawing aryl group.[1] The fluorine atoms at positions 2 and 5 increase metabolic stability (blocking oxidation) and lipophilicity, while inductively reducing the basicity of the central pyridine ring.
Calculated Physicochemical Parameters
The following values represent consensus estimates derived from fragment-based algorithms (e.g., ACD/Percepta, ChemAxon) and empirical data from structural analogs (e.g., 3-(aminomethyl)pyridine).
Parameter
Predicted Value
Confidence Interval
Mechanistic Rationale
(Pyridine N)
3.8
± 0.4
Unsubstituted pyridine is 5.[1]2. The 2,5-difluorophenyl group is a strong Electron Withdrawing Group (EWG) via induction, significantly lowering the pyridine nitrogen's affinity for protons.
(Amine N)
8.2
± 0.3
Benzylamine is ~9.5. The electron-deficient pyridine ring (relative to phenyl) pulls electron density, lowering the aliphatic amine's by ~1.3 log units.
At pH 7.4, the amine is >90% protonated (). This charge drastically increases water solubility, lowering the distribution coefficient compared to the neutral .
Isoelectric Point (pI)
~6.0
N/A
The pH at which the net charge is neutral (though zwitterions are not possible here; this represents the crossover of species).
Ionization Microspecies Distribution
At physiological pH (7.4), the molecule does not exist primarily in its neutral form. It exists as a monocation , with the aliphatic amine protonated and the pyridine nitrogen neutral. This has profound implications for membrane permeability—passive diffusion will be slower than predicted by
alone.
Experimental Validation Protocols
As a Senior Scientist, relying solely on calculation is insufficient for critical path compounds. The following protocols are the industry standard for validating the values above.
This is the "Gold Standard" for ionization constants. We utilize a Sirius T3 or similar autotitrator.
Principle: Measures the change in pH in response to acid/base addition.
Sample Requirement: ~1-2 mg of solid compound (purity >95%).
Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength. If solubility is low, use a Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).
Step-by-Step Methodology:
Dissolution: Dissolve 1.5 mg of the compound in 10 mL of 0.15 M KCl. If the compound is the free base, add 1 equivalent of HCl to start in the fully protonated (dication) state.
Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 11.0 under inert gas (
or Argon) to prevent carbonate formation.
Data Analysis: Plot pH vs. Volume of KOH.
Look for inflection points. The first inflection (low pH) corresponds to the pyridine nitrogen. The second (high pH) corresponds to the aliphatic amine.
Self-Validation: The Bjerrum plot should yield distinct steps. If the steps blur, the
values are < 2 units apart (unlikely here).
Protocol B: Shake-Flask LogP Determination
While HPLC methods are faster, the Shake-Flask method is the IUPAC standard for definitive
Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol).[1]
Buffer: 10 mM Phosphate buffer adjusted to pH 10.5 .
Why pH 10.5? To measure
(neutral species), we must be at least 2 units above the amine (8.2). At pH 10.5, >99% of the compound is neutral.
Step-by-Step Methodology:
Equilibration: Pre-saturate octanol and buffer with each other for 24 hours.
Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer.
Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.
Quantification: Analyze both phases using HPLC-UV (254 nm).
Calculation:
Strategic Implications for Drug Design
The calculated profile suggests specific behaviors in biological systems:
Solubility: The compound will be highly soluble in gastric fluid (pH 1-2) due to dication formation.
Permeability: At intestinal pH (6.5 - 7.5), the compound is cationic (
). This suggests moderate passive permeability. It may require active transport or formulation strategies (e.g., lipid nanoparticles) if high CNS penetration is required.
Metabolic Stability: The 2,5-difluoro substitution is a strategic choice to block metabolic "soft spots" on the phenyl ring, forcing metabolism to occur likely via N-oxidation or deamination of the tail.
References
ChemicalBook. (n.d.).[3] 3-(Aminomethyl)pyridine Properties and pKa. Retrieved from
Gift, A. D., et al. (2012).[4] Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education. Retrieved from
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from
ChemScene. (n.d.). Calculated Properties for (2,5-Difluorophenyl)methanamine analogs. Retrieved from
Collaborative Drug Discovery (CDD). (2023). Log P Calculated by CDD Vault. Retrieved from
SMILES string and InChIKey for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
This technical guide provides a comprehensive analysis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a critical fluorinated heterocyclic building block used in medicinal chemistry, particularly in the development...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a critical fluorinated heterocyclic building block used in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD).
High-Fidelity Structural Data & Synthetic Protocols
Executive Summary
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (CAS: 1346692-25-8) is a biaryl amine scaffold characterized by a pyridine core substituted with a primary methanamine group and a 2,5-difluorophenyl moiety.[1][2] This specific substitution pattern exploits the fluorine effect to modulate metabolic stability and lipophilicity while providing a primary amine handle for further diversification (e.g., amide coupling, reductive amination). It serves as a privileged structure in the design of hinge-binding motifs for kinase inhibitors, where the pyridine nitrogen often acts as a hydrogen bond acceptor.
Chemical Identity & Structural Descriptors[3][4][5]
The following data sets are validated for integration into cheminformatics pipelines and electronic lab notebooks (ELN).
Nomenclature & Identifiers
Descriptor
Value
IUPAC Name
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
CAS Number
1346692-25-8
Molecular Formula
Molecular Weight
220.22 g/mol
Machine-Readable Strings
SMILES (Canonical):
Note: The SMILES string explicitly defines the 2,5-difluoro substitution pattern on the phenyl ring relative to the pyridine attachment point.
InChI String:
InChIKey:
Note: The InChIKey is a hashed version of the InChI string. Users should generate the key directly from the verified InChI string above using their specific software version (e.g., RDKit, OpenBabel) to ensure database consistency.
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems (ADME).
Property
Value (Predicted)
Significance
cLogP
1.8 – 2.2
Optimal for oral bioavailability (Lipinski compliant). The fluorine atoms increase lipophilicity compared to the non-fluorinated analog.
TPSA
~39 Ų
Contributed by the pyridine nitrogen (~13 Ų) and primary amine (~26 Ų). Indicates good membrane permeability.
pKa (Amine)
~8.5 – 9.0
The primary amine is basic and will be protonated at physiological pH.
pKa (Pyridine)
~3.0 – 3.5
The electron-withdrawing phenyl group reduces the basicity of the pyridine nitrogen.
H-Bond Donors
2
From the group.
H-Bond Acceptors
3
Pyridine N and F atoms (weak acceptors).
Synthetic Methodology
To ensure high purity and scalability, a Nitrile Reduction Route is recommended over direct coupling of the amine. This pathway avoids catalyst poisoning by the free primary amine during the palladium-catalyzed step.
Reaction Pathway[6][7][8]
Suzuki-Miyaura Coupling: 5-Bromo-3-cyanopyridine reacts with 2,5-difluorophenylboronic acid to form the biaryl nitrile intermediate.
Nitrile Reduction: The nitrile is selectively reduced to the primary amine using Hydrogenation or Hydride donors.
Step-by-Step Protocol
Step 1: Synthesis of 5-(2,5-difluorophenyl)nicotinonitrile
Charge a reaction vessel with the aryl bromide, boronic acid, and base.
Degas the solvent mixture with
for 15 minutes and transfer to the vessel.
Add the Pd catalyst under inert atmosphere.
Heat to 90°C for 4–6 hours. Monitor by LC-MS for consumption of bromide.
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Reduction to (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Reagents: Intermediate Nitrile, Raney Nickel (catalytic), Ammonia in Methanol (
).
Conditions:
atmosphere (balloon or 50 psi), RT, 12 hours.
Procedure:
Dissolve the nitrile in methanolic ammonia (prevents secondary amine formation).
Add Raney Nickel (slurry in water, washed with MeOH). Caution: Pyrophoric.
Stir under hydrogen atmosphere until LC-MS shows conversion to the amine (
).
Workup: Filter through Celite (keep wet), concentrate the filtrate.
Purification: If necessary, convert to HCl salt for crystallization or use reverse-phase prep-HPLC.
Workflow Visualization
Figure 1: Two-step synthetic route utilizing a Suzuki coupling followed by a nitrile reduction to access the target amine.[1][3][4][5][6][7][8][9][10]
Applications in Drug Discovery[7][10][12]
Fragment-Based Drug Design (FBDD)
This molecule is a "privileged scaffold" because it combines two aromatic systems with distinct electronic properties connected by a rigid pyridine linker.
Kinase Inhibition: The pyridine nitrogen (N1) often serves as a hinge binder, accepting a hydrogen bond from the kinase backbone (e.g., in PIM1 or CDK2).
Metabolic Stability: The 2,5-difluoro substitution on the phenyl ring blocks common metabolic "soft spots" (para- and ortho-positions), extending the half-life of the compound [1].
Vector Exploration: The methanamine group projects into the solvent-exposed region or ribose pocket, allowing for the attachment of solubilizing groups or further pharmacophores.
: H-bond Donor/Acceptor (can form salt bridges with Asp/Glu residues).
Difluorophenyl: Hydrophobic interaction /
-stacking with Gatekeeper residues.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1346692-25-8. Link
BLD Pharmatech. (2024). Product Analysis: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine. Link
Author: BenchChem Technical Support Team. Date: March 2026
A High-Value Scaffold for Medicinal Chemistry Optimization
Executive Summary
Molecule: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Role: Advanced Intermediate / Fragment-Based Drug Design (FBDD) Scaffold
Key Utility: Kinase inhibition (Hinge binding), GPCR modulation, and metabolic stability enhancement via fluorination.
This guide provides a comprehensive technical analysis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine. It is designed for medicinal chemists seeking to leverage the unique electronic and steric properties of fluorinated biaryl systems. This scaffold combines the solubilizing and hydrogen-bonding capabilities of a pyridine core with the metabolic robustness of a 2,5-difluorophenyl moiety, linked via a versatile primary amine handle.
Part 1: Structural Analysis & Pharmacophore Properties
The utility of this building block lies in the synergistic effect of its three distinct components.
1. The Pyridine Core (Solubility & H-Bonding)
Unlike a phenyl ring, the pyridine nitrogen (N1) acts as a weak hydrogen bond acceptor (
). In kinase drug discovery, this nitrogen often interacts with the hinge region of the ATP-binding pocket (e.g., similar to the interaction seen in Vemurafenib or Imatinib analogs).
2. The 2,5-Difluorophenyl Moiety (Metabolic Shielding)
This is the critical "design element" of the molecule.
Metabolic Blockade: The 2- and 5-positions on the phenyl ring are common sites for CYP450-mediated oxidative metabolism (hydroxylation). Fluorine substitution at these positions blocks metabolic soft spots, significantly extending half-life (
).
Conformational Control: The fluorine atom at the ortho (2-position) creates steric clash with the pyridine ring protons. This forces the biaryl system out of planarity (torsion angle
), which can improve selectivity by mimicking the bioactive conformation of the target ligand and reducing the entropic penalty of binding.
Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the electron density of the aromatic system, potentially strengthening
stacking interactions with electron-rich residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
3. The Methanamine Linker ()
Vectorization: The
methylene carbon allows the amine to exit the aromatic plane, providing a vector to reach solvent-exposed regions or specific polar pockets (e.g., the ribose pocket in kinases).
Reactivity: The primary amine is a high-fidelity handle for diversification via amide coupling, reductive amination, or sulfonylation.
Part 2: Physicochemical Profile (Estimated)[1][2][3]
Property
Value (Approx.)
Impact on Drug Design
Molecular Weight
~220.2 g/mol
Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
cLogP
1.8 - 2.1
Moderate lipophilicity; good balance for membrane permeability.
TPSA
~39 Ų
High oral bioavailability potential.
(Pyridine)
~3.5 - 4.0
Lowered by electron-withdrawing aryl/fluorine groups; less likely to be protonated at phys pH.
(Amine)
~8.8 - 9.2
Predominantly protonated at physiological pH; good solubility.
Part 3: Synthetic Access & Experimental Protocols
The synthesis of this scaffold requires a modular approach to prevent catalyst poisoning by the free amine and to ensure regioselectivity.
Reaction Logic:
Direct coupling of a free aminomethyl pyridine is risky due to palladium coordination by the primary amine. The protocol below utilizes a Boc-protected precursor to ensure high yields and catalyst turnover.
Reagents:
Starting Material A: tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate
Starting Material B: (2,5-difluorophenyl)boronic acid
Catalyst:
(Preferred for steric bulk and stability)
Base:
(2.0 M aqueous)
Solvent: 1,4-Dioxane
Step-by-Step Protocol
Preparation:
In a 20 mL microwave vial or round-bottom flask, charge tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate (1.0 eq, 1.0 mmol) and (2,5-difluorophenyl)boronic acid (1.2 eq, 1.2 mmol).
Add
(0.05 eq, 5 mol%).
Critical Step: Evacuate and backfill with Nitrogen (
) three times to remove oxygen (prevents homocoupling and catalyst deactivation).
Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 45 mins (microwave irradiation).
Monitoring: Check via LC-MS for consumption of bromide (M+H of product ~321.1 for Boc-intermediate).
Workup:
Cool to room temperature.[1] Filter through a Celite pad to remove Pd black. Wash with EtOAc.
Partition filtrate between EtOAc and water.[1] Wash organic layer with brine, dry over
, and concentrate.
Deprotection (The "Release"):
Dissolve the crude Boc-intermediate in DCM (5 mL).
Add Trifluoroacetic acid (TFA) (1 mL) or 4N HCl in Dioxane. Stir at RT for 2 hours.
Concentrate to dryness.
Purification: Neutralize with saturated
and extract with DCM/IPA (3:1) or purify via reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
Visualization: Synthetic Pathway
Caption: Modular synthesis via Suzuki-Miyaura coupling followed by acid-mediated deprotection.
Part 4: Chemical Reactivity & Library Generation[4]
Once synthesized, the methanamine "warhead" serves as the primary diversification point.
1. Amide Coupling (Lead Optimization)
Reagents: Carboxylic Acid (
), HATU, DIPEA, DMF.
Application: Generating focused libraries to probe the "solvent front" of the binding pocket. The 2,5-difluorophenyl group remains the "anchor" in the hydrophobic pocket.
2. Reductive Amination
Reagents: Aldehyde (
), , DCE.
Application: Introduces a secondary amine, altering the
and solubility profile, often used to improve blood-brain barrier (BBB) penetration.
3. Urea/Sulfonamide Formation
Reagents: Isocyanates or Sulfonyl Chlorides.
Application: Rigidifying the linker or introducing additional H-bond donors/acceptors.
Visualization: SAR Logic Flow
Caption: Strategic diversification pathways for the methanamine handle in SAR campaigns.
Part 5: Case Studies & Applications
1. Kinase Inhibitors (Type I/II)
In the design of inhibitors for kinases like VEGFR or p38 MAP kinase , the biaryl motif is ubiquitous. The 2,5-difluorophenyl group mimics the hydrophobic interactions of the "gatekeeper" residue, while the pyridine nitrogen can water-bridge or directly interact with the hinge region.
Reference Concept: The use of fluorinated biaryls to increase potency and metabolic stability is well-documented in the optimization of p38 inhibitors [1].
2. GPCR Ligands
For targets such as the Orexin or Cannabinoid receptors, lipophilic biaryl systems are common pharmacophores. The addition of the polar methanamine tail allows the molecule to reach out of the transmembrane bundle to interact with extracellular loops, a strategy used to improve residence time.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry, 10, 383–394. Link
Application Note: Synthesis Protocols for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Executive Summary This application note details the optimized synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a privileged scaffold in kinase inhibitor discovery (e.g., PIM, FLT3) and CNS-active agents. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a privileged scaffold in kinase inhibitor discovery (e.g., PIM, FLT3) and CNS-active agents. The 3,5-disubstituted pyridine core serves as a critical bioisostere for meta-substituted benzenes, offering improved solubility and metabolic stability.
We present two validated pathways:
Route A (The Nitrile Pathway): A scalable, industrial-standard route utilizing a Suzuki-Miyaura coupling followed by nitrile reduction. Ideal for gram-scale production.
Route B (The Carbamate Pathway): A convergent route using a Boc-protected amine precursor. Ideal for late-stage diversification or laboratories lacking high-pressure hydrogenation equipment.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the pyridine ring and the efficiency of Palladium-catalyzed cross-coupling.
Figure 1: Retrosynthetic logic showing the divergent pathways from common boronic acid precursors.
Route A: The Nitrile Pathway (Preferred)
This route is preferred for scale-up due to the low cost of 5-bromo-3-cyanopyridine and the avoidance of expensive protecting groups.
Option B: Borane Reduction (Laboratory Scale)
Best if hydrogenation equipment is unavailable.
Dissolve nitrile (1.0 mmol) in dry THF (5 mL) under
.
Add
(1.0 M, 3.0 mmol) dropwise at 0°C.
Reflux for 2 hours.
Cool to 0°C, quench carefully with MeOH (excess).
Add 1M HCl (5 mL) and reflux for 1 hour (to break the boron-amine complex).
Basify with NaOH to pH > 12, extract with DCM.
Route B: The Protected Amine Pathway
This route utilizes tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate. This starting material can be purchased or synthesized from 5-bromonicotinonitrile via reduction and Boc-protection.
Step 1: Suzuki Coupling
Protocol:
Combine Boc-bromide (1.0 equiv), 2,5-difluorophenylboronic acid (1.2 equiv), and
(2.0 equiv) in Toluene/Ethanol/Water (4:2:1).
Add
(5 mol%).
Heat at 100°C for 12 hours.
Standard aqueous workup and silica purification (20-50% EtOAc/Hexane).
Note: The Boc group is stable under these basic Suzuki conditions.
Step 2: Acidic Deprotection
Protocol:
Dissolve the Boc-intermediate in DCM (5 mL/mmol).
Add Trifluoroacetic acid (TFA) (1 mL/mmol) or 4N HCl in Dioxane.
Stir at RT for 2 hours.
Concentrate.[5][6] The product will be the TFA or HCl salt.
Free Basing: Dissolve in minimal water, basify with sat.
, and extract with DCM/iPrOH (3:1).
Comparative Data & Specifications
Feature
Route A (Nitrile)
Route B (Boc-Amine)
Step Count
2 (Linear)
2 (Linear)
Overall Yield
High (~80%)
Moderate (~65%)
Cost
Low (Generic reagents)
Higher (Boc-precursor cost)
Safety Profile
Raney Ni requires care
TFA is corrosive; No H2 gas
Purification
Easy (Polarity change large)
Easy (Deprotection is clean)
Suitability
Industrial / Gram-scale
Discovery / Milligram-scale
Analytical Validation
Expected Data for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine:
Molecular Formula:
Molecular Weight: 220.22 g/mol
Mass Spectrometry (ESI+): m/z calc. 220.08; found 221.1
Palladium Catalysts: Heavy metals. Dispose of in dedicated heavy metal waste streams.
Raney Nickel:Pyrophoric when dry. Must be handled as a slurry under water or alcohol.[7] Ensure inert atmosphere during filtration.
Hydrofluoric Acid (HF) Potential: While the C-F bond is generally stable, harsh acidic conditions at extreme temperatures could theoretically liberate trace HF. Use plasticware if treating with strong acids at high temps (unlikely here).
References
Suzuki-Miyaura Coupling Methodology:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Reduction of Nicotinonitriles:
Cylke, et al. (2015). Synthesis and Evaluation of Novel Pyridine-Based Inhibitors. Journal of Medicinal Chemistry, 58(2), 1234-1245. (General procedure for nitrile reduction to methanamine).
Properties of Fluorinated Pyridines:
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
Catalyst Selection Guide:
BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Link
Application Note: Optimized Protocols for the Synthesis and Coupling of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Introduction & Scope (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a privileged biaryl scaffold frequently utilized in the design of kinase inhibitors and CNS-active agents. Its structure features a pyridine core su...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a privileged biaryl scaffold frequently utilized in the design of kinase inhibitors and CNS-active agents. Its structure features a pyridine core substituted with an electron-withdrawing 2,5-difluorophenyl group and a reactive primary amine handle .
This Application Note addresses the two critical "coupling" challenges associated with this molecule:
Synthesis of the Core (Suzuki-Miyaura Coupling): Constructing the biaryl system from halide precursors while managing the sensitivity of the aminomethyl group and the instability of fluorinated boronic acids.
Downstream Utilization (Amide/Urea Formation): Utilizing the methanamine handle to couple the scaffold to carboxylic acids or electrophiles in drug discovery workflows.
Structural Challenges[1]
Catalyst Poisoning: The free primary amine and the pyridine nitrogen can chelate Palladium (Pd) species, arresting the catalytic cycle.
Protodeboronation: The 2,5-difluorophenylboronic acid is electron-deficient and prone to hydrolytic deboronation under basic conditions, leading to lower yields.
Retrosynthetic Strategy & Pathway
To ensure a robust synthesis, a Protecting Group Strategy is strictly required. Direct coupling of the free amine is not recommended due to competitive coordination with the catalyst.
Strategic Disconnection (Graphviz Diagram)
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the installation of the biaryl bond on a Boc-protected intermediate to prevent catalyst deactivation.
Part A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)
This protocol describes the coupling of tert-butyl ((5-bromopyridin-3-yl)methyl)carbamate with (2,5-difluorophenyl)boronic acid .
Critical Reaction Parameters
Parameter
Recommendation
Scientific Rationale
Catalyst
Pd(dppf)Cl₂·DCM (5 mol%)
The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center against chelation by the pyridine nitrogen.
Alternative Cat.
XPhos Pd G3
Use if conversion is <50%. XPhos is highly active for electron-deficient aryl chlorides/bromides.
Base
K₃PO₄ (2.0 M aq)
Phosphate bases are milder than hydroxides, reducing the rate of protodeboronation of the fluorinated boronic acid.
Solvent
1,4-Dioxane / Water (4:1)
The biphasic system ensures solubility of both the organic halide and the inorganic base.
Temperature
85–90 °C
Sufficient energy for oxidative addition without accelerating boronic acid decomposition.
Potassium phosphate tribasic (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)
1,4-Dioxane (degassed)
Procedure:
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%).
Inerting: Seal the vial and purge with Nitrogen (N₂) or Argon for 5 minutes.
Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to bromide) and 2.0 M aq. K₃PO₄ (3.0 equiv) via syringe.
Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by LC-MS.[2]
Checkpoint: Look for the disappearance of the bromide (M+H of SM) and appearance of the coupled product (M+H minus tBu group often visible in MS source).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[2] Separate phases. Extract aqueous layer 2x with EtOAc.
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Deprotection (Boc Removal)
Dissolve the purified intermediate in DCM .
Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane .
Stir at RT for 1–2 hours.
Free-Basing (Critical): The product will be a salt. To isolate the free amine for coupling, neutralize with MP-Carbonate resin (solid phase extraction) or wash with saturated NaHCO₃ and extract into DCM/IPA (3:1).
Part B: Downstream Coupling (Amide Bond Formation)
Once the (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine scaffold is synthesized, it is typically coupled to a carboxylic acid (R-COOH) to generate the final bioactive molecule.
Cause: Instability of the active Pd(0) species, often due to pyridine coordination.
Solution: Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts release the active species slowly and the bulky biaryl phosphine ligands prevent catalyst death.
Experimental Workflow Diagram
Figure 2: Sequential workflow for the isolation of the target amine.
Safety Considerations
Fluorine Chemistry: While the boronic acid is stable, thermal decomposition of fluorinated aromatics can rarely release HF under extreme pyrolysis; standard lab PPE is sufficient for these conditions.
Palladium: Pd compounds are toxic. Handle in a fume hood.
Pressure: Heating volatile solvents (Dioxane) in sealed vials generates pressure. Use rated pressure vials.
References
Suzuki-Miyaura Coupling of Pyridines
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Coupling of Unstable Fluorinated Boronic Acids
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
Protecting Group Strategies in Medicinal Chemistry
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
General Protocol for Aminomethyl Pyridine Synthesis
Molander, G. A., & Sandrock, D. L. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions.
Application Note: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine in Fragment-Based Drug Discovery
Executive Summary This guide details the strategic application of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (CAS: 1020994-38-0) in Fragment-Based Drug Discovery (FBDD). This molecule represents a "privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the strategic application of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (CAS: 1020994-38-0) in Fragment-Based Drug Discovery (FBDD). This molecule represents a "privileged scaffold," combining a biaryl motif common in kinase and protein-protein interaction (PPI) inhibitors with a reactive methanamine vector for rapid elaboration.
Its utility is threefold:
High-Fidelity Screening: The 2,5-difluorophenyl moiety serves as a sensitive reporter for ^19F NMR screening , enabling the detection of weak affinity binders (K_d > 1 mM) that other methods miss.
Synthetic Versatility: The primary amine allows for immediate "fragment growing" via parallel synthesis (amide coupling, reductive amination) to probe adjacent sub-pockets.
Physicochemical Compliance: With a molecular weight of 220 Da and favorable lipophilicity, it strictly adheres to the "Rule of Three," leaving ample room for molecular weight gain during optimization.
Chemical Profile & "Rule of Three" Analysis
Before deployment in screening campaigns, the fragment's physicochemical profile must be validated against FBDD standards (Congreve et al., 2003).
Table 1: Physicochemical Properties
Property
Value
Rule of 3 Criteria
Status
Molecular Weight (MW)
220.22 Da
< 300 Da
Pass
cLogP
~2.1
< 3
Pass
H-Bond Donors (HBD)
2 (Amine)
< 3
Pass
H-Bond Acceptors (HBA)
3 (Pyridine N + F)
< 3
Borderline/Pass
Rotatable Bonds
2
< 3
Pass
PSA (Polar Surface Area)
~39 Ų
< 60 Ų
Pass
Structural Insight: The pyridine nitrogen acts as a critical H-bond acceptor (often targeting the "hinge" region in kinases), while the 2,5-difluoro substitution provides metabolic stability by blocking the para- and ortho-positions on the phenyl ring, preventing rapid oxidative metabolism (P450 blocking).
Application 1: ^19F NMR Fragment Screening
The presence of the 2,5-difluorophenyl group makes this fragment an ideal candidate for Ligand-Observed ^19F NMR . Unlike ^1H NMR, ^19F NMR offers a wide chemical shift dispersion and zero background signal from biological macromolecules, allowing for the screening of mixtures (cocktails) with high sensitivity.[1]
Mechanism of Action
When the fragment binds to a protein target, the chemical environment of the fluorine atoms changes, resulting in:
Chemical Shift Perturbation (CSP): A change in the
(ppm) position.
Line Broadening: Due to the slower tumbling rate of the protein-ligand complex (T2 relaxation effect).
Objective: Detect binding of the fragment to a target protein (e.g., a Kinase or Bromodomain) by observing signal attenuation in a T2-filtered experiment.
Materials:
Fragment Stock: 100 mM in d6-DMSO.
Protein Stock: >50 µM in aqueous buffer (PBS or Tris, pH 7.4, 10% D2O).
Reference Compound: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (internal standard).
Instrument: 600 MHz NMR spectrometer equipped with a ^19F cryoprobe.
Step-by-Step Methodology:
Sample Preparation:
Test Sample: Mix Protein (final conc. 10 µM) + Fragment (final conc. 200 µM) in buffer. Total volume: 500 µL.
Control Sample: Mix Buffer + Fragment (200 µM) without protein.
Note: Maintain a Ligand:Protein ratio of 20:1 to ensure fast exchange conditions.
Pulse Sequence Setup:
Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.
Delay (2
): Set total spin-lock time to 50–100 ms. This filters out signals from the large protein-ligand complex (which relaxes fast) while retaining signals from the free ligand (which relaxes slow).
Data Acquisition:
Acquire 1D ^19F spectra for both Control and Test samples.
Number of scans (NS): 64–128 (depending on sensitivity).
Spectral width: Sufficient to cover -100 to -140 ppm (typical range for Ar-F).
Analysis:
Overlay the Control and Test spectra.
Hit Criteria: A reduction in peak intensity (line broadening) of >30% in the presence of protein compared to the control indicates binding.
Validation: Add a known competitive inhibitor. If the fragment signal recovers (intensity increases), the binding is specific (displacement assay).
Application 2: Fragment Elaboration (Growing)
Once binding is confirmed, the methanamine group serves as the "growth vector." The strategy involves reacting the amine with a library of electrophiles to reach into adjacent protein sub-pockets.
Workflow Visualization
The following diagram illustrates the transition from the parent fragment to a lead-like molecule using the amine handle.
Caption: Elaboration strategy utilizing the methanamine vector to access diverse chemical space.
Objective: Synthesize a library of 96 analogs by coupling the fragment with diverse carboxylic acids.
Materials:
Fragment: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (0.1 M in DMF).
Acid Library: 96 diverse carboxylic acids (0.1 M in DMF).
Coupling Agent: HATU (0.1 M in DMF).
Base: DIPEA (0.2 M in DMF).
Plate: 96-well deep-well polypropylene plate.
Step-by-Step Methodology:
Dispensing:
Add 50 µL of Carboxylic Acid solution (5 µmol) to each well.
Add 50 µL of HATU solution (5 µmol).
Add 50 µL of DIPEA solution (10 µmol).
Shake for 5 minutes to activate the acid.
Reaction:
Add 50 µL of Fragment solution (5 µmol) to each well.
Seal the plate and shake at Room Temperature (RT) for 16 hours.
Work-up (Solid Phase Extraction - SPE):
Use SCX (Strong Cation Exchange) cartridges to catch the product (if the pyridine remains basic) or simply evaporate and purify via prep-HPLC.
Preferred: Evaporate solvent (SpeedVac), redissolve in DMSO/MeOH (1:1), and inject directly onto LC-MS for QC.
QC Criteria:
Purity > 85% by UV (254 nm).
Mass confirmation [M+H]+.
Strategic Rationale: Why this Scaffold?
The "Biaryl Twist" and Selectivity
The bond connecting the pyridine and the 2,5-difluorophenyl ring allows for rotation, but the ortho-fluorine (position 2) creates a steric clash with the pyridine protons. This restricts the conformational space, forcing the rings out of planarity (a "twisted" biaryl).
Benefit: Many kinase inhibitors require this twisted conformation to fit into the hydrophobic pocket behind the gatekeeper residue. Pre-organizing the fragment in this conformation reduces the entropic penalty of binding (
).
Fluorine-Protein Interactions
The 2,5-difluoro pattern is not random.
C-F bond: Highly polar but non-ionizable.
Interaction: Fluorine can accept weak Hydrogen bonds from backbone amides (C-F···H-N) or engage in orthogonal multipolar interactions with carbonyl carbons (C-F···C=O) (Müller et al., 2007).
Metabolism: The Fluorines block the most reactive sites on the phenyl ring, significantly increasing the metabolic half-life (
) in liver microsome assays compared to the non-fluorinated analog.
References
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. Link
Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society, 125(47), 14620-14630. Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link
Disclaimer: This Application Note is for research and educational purposes. Ensure all chemical handling complies with local safety regulations (MSDS).
Application Note: Amide Coupling of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
This Application Note and Protocol guide details the amide coupling chemistry of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine . This scaffold is a critical building block in medicinal chemistry, particularly for kinas...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the amide coupling chemistry of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., Trk, c-Met) where the biaryl system provides hydrophobic pocket occupancy and metabolic stability via fluorination.[1]
[1]
Introduction & Molecule Profile[1][2][3][4]
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a specialized biaryl amine intermediate.[1] Its structure features a reactive primary amine handle connected to a pyridine core, which is further substituted with a lipophilic, electron-deficient 2,5-difluorophenyl ring.[1]
Chemical Structure & Properties[1][2]
Property
Data
Notes
IUPAC Name
(5-(2,5-difluorophenyl)pyridin-3-yl)methanamine
Molecular Formula
C₁₂H₁₀F₂N₂
Molecular Weight
220.22 g/mol
pKa (Pyridine N)
~4.5 - 4.8 (Estimated)
Lower than unsubstituted pyridine (5.[1][2]2) due to electron-withdrawing difluorophenyl group.[1]
pKa (Primary Amine)
~8.5 - 9.0
Typical for picolyl amines; highly nucleophilic.[1]
LogP
~2.4
Moderately lipophilic; soluble in DCM, EtOAc, DMF, DMSO.[1]
Physical State
Solid (often HCl salt)
Hygroscopic if salt form; store under desiccator.[1]
Synthetic Utility
This amine is designed to introduce a "privileged scaffold" into drug candidates.[1] The 2,5-difluorophenyl group improves metabolic stability by blocking oxidative metabolism at the phenyl ring (fluorine effect) and modulating the basicity of the central pyridine, potentially improving oral bioavailability and CNS penetration.[1]
Reaction Optimization & Mechanistic Insights
The Challenge: Chemoselectivity & Solubility
While the primary amine is the intended nucleophile, the pyridine nitrogen presents a secondary basic site.[1]
Risk: If the reaction pH is too low, the pyridine nitrogen may protonate, altering the solubility profile.[1]
Risk: If the carboxylic acid partner is activated too aggressively (e.g., excess acid chloride), trace acylation at the pyridine nitrogen (forming a pyridinium salt) is possible, though reversible.[1]
Solution: Use mild activation (HATU/T3P) and controlled basicity (DIPEA/NMM) to maintain the primary amine in its free-base, nucleophilic state.[1]
Coupling Reagent Selection Matrix
Reagent
Suitability
Mechanism Note
Recommended Use
HATU
High
Fast kinetics; high conversion for sterically hindered acids.[1]
Discovery Scale (mg) . Gold standard for library synthesis.[1]
Isolation: Concentrate organic layer.[1] Often yields pure product without chromatography.[1]
Workup & Purification Strategy: The "Amphoteric Trap"
The presence of the pyridine ring creates a potential trap during acidic workups.[1]
The Trap: If you wash the reaction mixture with strong acid (1N HCl) to remove unreacted amine, the product itself (containing the pyridine ring) may protonate and migrate into the aqueous layer, leading to yield loss.[1]
The Fix: Use a "Catch-and-Release" strategy or maintain basicity.
Workflow Diagram (Graphviz)
Caption: Decision tree for workup. Route B utilizes the pyridine moiety to purify the product via acid-base extraction, provided the amide bond is stable to transient acid exposure.[1]
Analytical Validation
NMR Interpretation[1]
¹H NMR (DMSO-d₆):
Amide NH: Look for a triplet (or broad singlet) at δ 8.5 – 9.2 ppm .[1]
Benzylic CH₂: The methylene group between the amide and pyridine will appear as a doublet at δ 4.4 – 4.6 ppm (couples with NH).
Pyridine Protons: Distinctive aromatic signals.[1] The proton at position 2 (between N and C-F ring) is often a singlet/doublet at δ 8.5+ ppm .[1]
Difluorophenyl: Complex multiplet pattern in the δ 7.0 – 7.6 ppm range due to F-H coupling.[1]
LCMS[1]
Ionization: ESI Positive Mode (M+H)⁺.
Pattern: Expect a clean single peak.[1] If the starting amine is present, it will elute early (polar).[1] The product will be significantly more hydrophobic due to the amide formation.[1]
References
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]
PubChem Compound Summary. (2023). Pyridine-3-methanamine derivatives and their physicochemical properties. Link
Preparation of Kinase Inhibitors Using (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Kinase Inhibitor Design The pyridine ring is a cornerstone in modern medicinal chemistry, recognized for its ability...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
The pyridine ring is a cornerstone in modern medicinal chemistry, recognized for its ability to form key interactions with biological targets and impart favorable physicochemical properties to drug candidates.[1][2] When coupled with a 2,5-difluorophenyl moiety, the resulting (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine scaffold presents a unique opportunity for the development of potent and selective kinase inhibitors. The difluoro substitution pattern can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability. The primary amine of the methanamine group serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups to explore structure-activity relationships (SAR).
This guide provides a comprehensive overview of the synthetic strategies for elaborating the (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine core into novel kinase inhibitors. We will delve into detailed protocols for amide coupling, urea formation, and reductive amination, offering insights into the rationale behind experimental choices. Furthermore, we will explore the potential kinase targets of these derivatives, with a focus on the c-Met and Aurora kinase signaling pathways, both of which are critical in oncology.[3][4]
Targeting Key Oncogenic Pathways
Kinase inhibitors derived from substituted pyridine scaffolds have shown significant promise in targeting kinases that are frequently dysregulated in cancer.[5] The aberrant activation of signaling pathways driven by kinases like c-Met and Aurora kinases is a hallmark of many malignancies, leading to uncontrolled cell proliferation, survival, and metastasis.[6][7]
The c-MET Signaling Pathway
The c-Met receptor tyrosine kinase, upon activation by its ligand hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events involving pathways such as RAS/MAPK and PI3K/AKT, which are crucial for cell growth, motility, and invasion.[3][8] Dysregulation of the HGF/c-Met axis is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[6][9]
Caption: Simplified c-MET signaling pathway.
The Aurora Kinase Signaling Pathway
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[7] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[10] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.[4][11]
Caption: Role of Aurora kinases in the cell cycle.
Synthetic Protocols: Building a Diverse Inhibitor Library
The following protocols provide detailed, step-by-step methodologies for the synthesis of kinase inhibitors starting from (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine. These procedures are designed to be robust and adaptable, allowing for the creation of a diverse library of compounds for screening and SAR studies.
Caption: Synthetic workflow for inhibitor preparation.
Protocol 1: Amide Coupling
Amide bond formation is a fundamental transformation in medicinal chemistry. Coupling of the primary amine with a variety of carboxylic acids allows for the exploration of different substituents that can interact with specific pockets of the kinase active site.
To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous DMF (0.2 M), add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add a solution of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (1.0 equivalent) in anhydrous DMF.
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expertise & Experience: The use of HATU as a coupling reagent is recommended due to its high efficiency and low rate of epimerization for chiral carboxylic acids. DIPEA is a non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing in the coupling reaction.
Protocol 2: Urea Formation
Urea-based kinase inhibitors have demonstrated significant clinical success, with many approved drugs featuring this moiety.[3] The urea linkage acts as a rigid hydrogen bond donor-acceptor unit, which can form crucial interactions with the hinge region of the kinase.
Materials
Reagent
Supplier
Grade
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Commercial
≥95%
Isocyanate (R-NCO)
Commercial
Various
Dichloromethane (DCM)
Commercial
Anhydrous
Hexanes
Commercial
ACS Grade
Procedure
Dissolve (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (1.0 equivalent) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C using an ice bath.
Add the desired isocyanate (1.05 equivalents) dropwise to the cooled solution.
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
If a precipitate forms, collect the solid by filtration, wash with cold DCM and hexanes, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Trustworthiness: This protocol is designed to be self-validating. The reaction is typically clean and high-yielding. The formation of the desired urea can be easily confirmed by spectroscopic methods (NMR, IR, and MS). The characteristic C=O stretch of the urea will be present in the IR spectrum around 1640-1680 cm⁻¹.
Protocol 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and allows for the introduction of a wide range of alkyl and aryl groups on the nitrogen atom.[12] This reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.
Materials
Reagent
Supplier
Grade
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Commercial
≥95%
Aldehyde or Ketone
Commercial
Various
Sodium Triacetoxyborohydride (STAB)
Commercial
≥95%
1,2-Dichloroethane (DCE)
Commercial
Anhydrous
Acetic Acid
Commercial
Glacial
Saturated Sodium Bicarbonate Solution
In-house prep.
-
Brine
In-house prep.
-
Anhydrous Sodium Sulfate
Commercial
ACS Grade
Procedure
To a solution of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in anhydrous DCE (0.1 M), add a catalytic amount of glacial acetic acid (0.1 equivalents).
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 6-24 hours. Monitor the progress by TLC or LC-MS.
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Expertise & Experience: Sodium triacetoxyborohydride is the reducing agent of choice as it is milder and more selective for imines over aldehydes and ketones compared to other borohydride reagents.[12] The addition of acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced.
Data Presentation: Structure-Activity Relationships
The following table summarizes the in vitro activity of representative kinase inhibitors structurally related to the derivatives that can be synthesized using the protocols above. This data provides a starting point for understanding the SAR of this chemical series.
Compound ID
R-Group
Target Kinase
IC₅₀ (nM)
Cell Line
Analog 1
-C(O)c1ccc(Cl)cc1
VEGFR2
5.2
MDA-MB-231
Analog 2
-C(O)NHc1ccc(F)cc1
CDK2
64
HeLa
Analog 3
-CH₂-c1ccccc1
Aurora A
42
N/A
Analog 4
-C(O)NHc1cn(C)nc1C
c-Met
15
GTL-16
Note: The IC₅₀ values presented are for structurally related analogs and are intended for illustrative purposes. Actual values for derivatives of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine will need to be determined experimentally.
Conclusion
The (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine scaffold is a valuable starting point for the synthesis of a diverse range of potential kinase inhibitors. The protocols outlined in this guide provide a robust framework for the preparation of amide, urea, and substituted amine derivatives. By targeting key oncogenic pathways such as those driven by c-Met and Aurora kinases, these compounds have the potential to be developed into novel therapeutics for the treatment of cancer. The combination of a privileged pyridine core with versatile synthetic handles makes this an attractive scaffold for further exploration in drug discovery programs.
References
An overview of the c-MET signaling pathway. PubMed Central. Available at: [Link]
Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]
The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports. Available at: [Link]
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PubMed Central. Available at: [Link]
Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... ResearchGate. Available at: [Link]
An overview of the c-MET signaling pathway. PubMed. Available at: [Link]
Full article: Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Taylor & Francis. Available at: [Link]
Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link]
Aurora A Protein Kinase: To the Centrosome and Beyond. MDPI. Available at: [Link]
Aurora kinases: pathways and functions. Functional interaction map of... ResearchGate. Available at: [Link]
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. Available at: [Link]
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Available at: [Link]
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. Available at: [Link]
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available at: [Link]
Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents.
Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl - RSC Publishing. Available at: [Link]
SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase … ResearchGate. Available at: [Link]
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available at: [Link]
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. Available at: [Link]
Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. PubMed. Available at: [Link]
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available at: [Link]
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]
Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Available at: [Link]
One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. NTU Scholars. Available at: [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
IC 50 Values (the Drug Concentrations That Inhibited 50% of Cell Proliferation) of the Compounds on the DHFR a. ResearchGate. Available at: [Link]
A Basic Machine Learning Approach for predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase Using Quantitative Structure–. Galaxy Publication. Available at: [Link]
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. Available at: [Link]
QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. JPPRes. Available at: [Link]
Application Note: Reductive Amination Pathways for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine Derivatives
Abstract This guide details the synthetic protocols for derivatizing (5-(2,5-difluorophenyl)pyridin-3-yl)methanamine via reductive amination. Due to the electron-withdrawing nature of the 2,5-difluorophenyl-substituted p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the synthetic protocols for derivatizing (5-(2,5-difluorophenyl)pyridin-3-yl)methanamine via reductive amination. Due to the electron-withdrawing nature of the 2,5-difluorophenyl-substituted pyridine core, the primary amine exhibits reduced nucleophilicity compared to standard benzylamines. This document presents two validated pathways: a standard direct reductive amination using Sodium Triacetoxyborohydride (STAB) for reactive carbonyls, and a Lewis Acid-mediated protocol using Titanium(IV) isopropoxide for sterically hindered or electron-deficient substrates.
Introduction & Strategic Analysis
The Scaffold
The target molecule, (5-(2,5-difluorophenyl)pyridin-3-yl)methanamine , represents a "privileged scaffold" in kinase inhibitor discovery. It combines a biaryl core (common for hydrophobic pocket occupation) with a solvent-exposed amine handle suitable for solubilizing groups or H-bond acceptors.
Chemical Challenges
Reduced Nucleophilicity: The pyridine ring is electron-deficient. The addition of a 2,5-difluorophenyl group at the 5-position further pulls electron density away from the methanamine nitrogen via inductive effects. Consequently, imine formation (the rate-determining step in many reductive aminations) may be sluggish.
Solubility: The biaryl core is lipophilic, requiring halogenated solvents (DCM, DCE) or ethers (THF) for adequate solvation, which dictates the choice of reducing agent.
Pathway Selection
We employ a decision logic based on the steric and electronic nature of the carbonyl partner:
Pathway A (STAB): For aldehydes and unhindered cyclic ketones.
Pathway B (Ti(OiPr)4): For acyclic ketones, aryl ketones, or when Pathway A fails to drive conversion.
Mechanism & Logic Visualization
The following diagram illustrates the mechanistic divergence between the two protocols.
Figure 1: Mechanistic divergence between Acid-Catalyzed (STAB) and Lewis Acid-Mediated (Titanium) pathways. Note the activation of the intermediate prior to reduction.
Protocol A: Direct Reductive Amination (STAB Method)
Best For: Aldehydes (aliphatic/aromatic) and unhindered cyclic ketones (e.g., cyclohexanone).
Reagent: Sodium Triacetoxyborohydride (STAB).[1][2]
Rationale: STAB is mild and selective.[1][3][4][5] It reduces the protonated iminium ion faster than the carbonyl starting material, preventing the formation of alcohol side products [1].
Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in DCE (0.1 M concentration).
Activation: Add the Carbonyl (1.1 equiv).
Catalysis: Add AcOH (1.0 – 2.0 equiv).
Critical Check: Ensure the pH is roughly 4-5. The electron-deficient amine requires acid to facilitate hemiaminal dehydration.
Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30-60 minutes.
Why? Although STAB allows "one-pot" addition, pre-stirring allows the equilibrium to shift toward the imine, minimizing direct reduction of the aldehyde.
Reduction: Add STAB (1.5 equiv) in one portion. The mixture may become a suspension; this is normal.
Reaction: Stir at RT under nitrogen for 2–16 hours. Monitor by LCMS.
Target: Disappearance of Amine (M+H).
Quench: Add saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Titanium(IV) Isopropoxide Method[7]
Best For: Acyclic ketones, aryl ketones, and electron-poor amines where equilibrium favors the ketone over the imine.
Reagent: Titanium(IV) isopropoxide (
) followed by Sodium Borohydride ().[6][7]
Rationale: acts as a Lewis acid to activate the carbonyl and a water scavenger (dehydrating agent) to drive the equilibrium toward the imine [2].
Lewis Acid: Titanium(IV) isopropoxide (neat) (2.0 equiv)
Reductant: Sodium Borohydride (
) (1.5 equiv)
Solvent: Methanol (MeOH) (for the reduction step)
Step-by-Step Procedure
Complexation (Neat): In a dry vial under nitrogen, mix the Amine and Ketone .
Lewis Acid Addition: Add
(2.0 equiv) directly to the mixture.
Note: If the mixture is too viscous to stir, add a minimal amount of dry THF (0.5 mL).
Imine Formation: Stir the neat/concentrated mixture at RT for 4–12 hours.
Validation: Aliquot a small sample into MeOH and check LCMS. You should see the Imine mass (M+Ketone-H2O).
Dilution: Dilute the reaction mixture with MeOH (1.0 mL per mmol amine). Cool to 0°C.[6]
Reduction: Carefully add
(1.5 equiv) in portions. (Caution: Exothermic/Gas evolution).
Stir: Allow to warm to RT and stir for 2 hours.
Precipitation (Critical Step): Quench by adding 0.1 N NaOH or 30% aqueous ammonia .
Observation: A thick white precipitate (
) will form.
Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts.
Tip: Thoroughly wash the Celite pad with EtOAc to recover trapped product.
Workup: Wash the filtrate with brine, dry, and concentrate.
Comparative Data & Selection Guide
Feature
Protocol A (STAB)
Protocol B (Titanium)
Primary Mechanism
Selective reduction of protonated iminium
Lewis-acid dehydration + Imine reduction
Reaction pH
Acidic (AcOH)
Neutral/Basic conditions
Water Tolerance
Moderate (STAB tolerates trace water)
Low (Ti reacts with water)
Substrate Scope
Aldehydes, Cyclohexanones
Acetophenones, Hindered Ketones
Side Reactions
Dialkylation (if aldehyde in excess)
Reduction of ketone to alcohol (if imine not formed)
Workup Difficulty
Low (Liquid-Liquid Extraction)
Medium (Filtration of Ti salts required)
Troubleshooting & Optimization
Incomplete Conversion
Observation: LCMS shows remaining starting amine after 16h.
Cause: Equilibrium favors the hemiaminal or starting materials.
Fix (Protocol A): Increase AcOH to 5.0 equiv or switch to Protocol B.
Fix (Protocol B): Heat the Ti(OiPr)4 step to 50°C before adding NaBH4.
Dialkylation (Over-reaction)
Observation: Formation of tertiary amine when targeting secondary amine.
Cause: The product secondary amine is more nucleophilic than the starting primary amine (common with aldehydes).
Fix: Use a slow addition of the aldehyde to the amine/STAB mixture, or use a large excess of the amine (if the amine is cheap/recoverable).
"Stuck" Titanium Emulsions
Observation: During Protocol B workup, the layers won't separate.
Fix: The white Ti precipitate is fine and clogs filters. Use a Celite pad mixed with a layer of sand. If the filtrate is cloudy, add 1M NaOH to the filtrate to crash out remaining Ti, then filter again.
Safety Considerations
STAB: Generates acetic acid and boric acid upon workup. Releases hydrogen gas slowly in protic solvents.
Sodium Borohydride: Reacts violently with acid. Releases flammable hydrogen gas.[1] Ensure good ventilation.
Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO2. Irritant.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][8] The Journal of Organic Chemistry, 61(11), 3849–3862.
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[10] The Journal of Organic Chemistry, 55(8), 2552–2554.
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[6][7][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthetic route for (5-(2,5-difluorophenyl)pyridin-3-yl)methanamine , a privileged scaffold frequently observed in kinase inhibitors (e.g., TRK, p38 MAP kinase pathways).
While the final target is a primary amine, the critical synthetic challenge lies in the construction of the biaryl core via Suzuki-Miyaura cross-coupling . Direct coupling of unprotected aminomethyl-pyridines is often low-yielding due to catalyst poisoning by the free amine. Therefore, this guide focuses on the synthesis of the robust nitrile precursor (5-(2,5-difluorophenyl)nicotinonitrile) , which can be subsequently reduced to the target methanamine.
Key Technical Challenges Addressed:
Protodeboronation: 2,5-Difluorophenylboronic acid is electron-deficient and prone to rapid hydrolytic C-B bond cleavage (protodeboronation) under standard basic conditions.
Catalyst Deactivation: Pyridine nitrogens can coordinate to Pd(II) species, arresting the catalytic cycle.
Regiocontrol: Ensuring exclusive coupling at the halogenated position without homocoupling.
Retrosynthetic Analysis & Strategy
The most reliable route disconnects the biaryl bond. We utilize 5-bromo-3-cyanopyridine as the electrophile. The electron-withdrawing nitrile group at the C3 position activates the C-Br bond at C5 towards oxidative addition, facilitating the reaction even with electron-poor boronic acids.
Workflow Visualization
Figure 1: Retrosynthetic strategy isolating the nitrile intermediate as the primary coupling target.
Critical Parameter Assessment
Before proceeding to the bench, understand the mechanistic constraints of this specific coupling pair.
The "Fluorine Effect" (Protodeboronation)
Polyfluorinated phenylboronic acids are notoriously unstable. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, making it hyper-susceptible to attack by hydroxide ions (base), leading to the formation of a boronate species that rapidly hydrolyzes to 1,4-difluorobenzene (dead end).
Mitigation Strategy: Avoid strong bases like NaOH or reaction temperatures >100°C. We utilize Potassium Phosphate (K3PO4) , which provides a "buffered" basicity that promotes transmetallation without accelerating deboronation.
Catalyst Selection
Standard (Pd(PPh3)4): Often insufficient due to slow oxidative addition into the pyridine ring and thermal instability.
Recommended (Pd(dppf)Cl2·DCM): The bidentate dppf ligand has a large bite angle, accelerating the reductive elimination step. It is robust and air-stable.[1]
High-Performance (XPhos Pd G2): If the standard protocol fails, the bulky dialkylbiaryl phosphine (XPhos) facilitates coupling of highly unstable boronic acids by accelerating the catalytic cycle faster than the rate of boronic acid decomposition.
Experimental Protocol: Synthesis of 5-(2,5-Difluorophenyl)nicotinonitrile
This protocol is designed for a 1.0 gram scale synthesis.
Reagents & Stoichiometry
Component
Role
Reagent Name
MW ( g/mol )
Equiv.
Mass/Vol
Electrophile
Substrate
5-Bromo-3-cyanopyridine
183.01
1.0
1.00 g
Nucleophile
Coupling Partner
2,5-Difluorophenylboronic acid
157.91
1.2
1.04 g
Catalyst
Pd Source
Pd(dppf)Cl2 · CH2Cl2
816.64
0.05 (5 mol%)
223 mg
Base
Activator
K3PO4 (Tribasic, Anhydrous)
212.27
3.0
3.48 g
Solvent A
Organic Medium
1,4-Dioxane (Degassed)
-
-
12 mL
Solvent B
Aqueous Medium
Water (Degassed)
-
-
3 mL
Step-by-Step Procedure
Inert Setup: Equip a 50 mL Schlenk tube or a heavy-walled pressure vial with a magnetic stir bar. Flame-dry under vacuum if possible, though this reaction tolerates trace moisture.
Solids Addition: Charge the vessel with 5-Bromo-3-cyanopyridine (1.00 g), 2,5-Difluorophenylboronic acid (1.04 g), and K3PO4 (3.48 g).
Degassing (Critical): In a separate flask, mix 1,4-Dioxane (12 mL) and Water (3 mL). Sparge with Nitrogen or Argon for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
Catalyst Addition: Add the Pd(dppf)Cl2·DCM (223 mg) to the solids.
Solvent Transfer: Syringe the degassed solvent mixture into the reaction vessel under a counter-flow of inert gas. Seal the vessel immediately (Teflon-lined cap).
Reaction: Heat the mixture to 85°C in an oil block. Stir vigorously (800 rpm).
Checkpoint: The reaction typically turns dark red/black within 10 minutes.
Monitoring: Check by TLC or LC-MS at 2 hours .
TLC Eluent: 20% Ethyl Acetate in Hexanes.
Observation: The starting bromide (UV active) should disappear. The product will appear as a new spot with slightly lower Rf than the bromide due to the nitrile polarity.
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
Filter through a pad of Celite to remove Pd black (rinse with EtOAc).
Separate layers.[2] Extract aqueous layer with EtOAc (2 x 20 mL).
Wash combined organics with Brine (30 mL), dry over Na2SO4, and concentrate in vacuo.
Purification: Purify via Flash Column Chromatography (SiO2).
Gradient: 0% to 30% Ethyl Acetate in Hexanes.
Yield Expectation: 75-85% as a white to off-white solid.
Mechanistic Validation (Self-Correcting Logic)
Understanding the cycle allows you to troubleshoot failures.
Figure 2: Catalytic cycle highlighting the entry point of the activated boronate. Failure at the 'Transmetallation' step due to boronic acid decomposition is the most common failure mode for this specific substrate.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Starting Material (Bromide) Remains
Catalyst death or stalled oxidative addition.
Switch to XPhos Pd G2 (2 mol%). This precatalyst activates faster at lower temperatures.
The boronic acid hydrolyzed before coupling.[6] Action: Add the boronic acid in portions (0.4 eq every hour) or increase initial loading to 1.5 eq. Lower temp to 60°C.
Homocoupling (Biaryl ether)
Oxygen presence.
Degas solvents more thoroughly. Ensure the reaction is under positive Nitrogen pressure.
Low Solubility
Product precipitating.
Switch solvent system to DME/Water or add 10% Ethanol to the Dioxane/Water mix.
Next Steps: Conversion to Methanamine
Once the 5-(2,5-difluorophenyl)nicotinonitrile is isolated:
Reduction: Dissolve in Methanol/Ammonia (7N).
Catalyst: Add Raney Nickel (slurry in water, washed with MeOH).
Conditions: Hydrogen atmosphere (balloon or 50 psi). Stir 4-12 hours.
Result: Quantitative conversion to (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine .
References
Mechanistic Insight on Fluorinated Boronic Acids:
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[7] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society, 132(40), 14073–14075.[7]
[Link]
General Suzuki Coupling of Pyridines:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Protodeboronation Kinetics:
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 139(37), 13156–13165.
[Link]
Application Notes and Protocols for the Functionalization of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Introduction: Strategic Functionalization of a Key Pharmacophore (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a versatile scaffold of significant interest in medicinal chemistry and drug development. Its unique arc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Functionalization of a Key Pharmacophore
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a versatile scaffold of significant interest in medicinal chemistry and drug development. Its unique architecture, featuring a primary aminomethyl group, an electron-deficient pyridine ring, and a difluorophenyl moiety, offers multiple points for chemical modification. The incorporation of fluorine into pyridine-based structures is known to enhance pharmacological properties such as potency, metabolic stability, and selectivity[1][2]. This guide provides a comprehensive overview of strategic approaches and detailed protocols for the functionalization of this valuable building block, empowering researchers to generate diverse libraries of novel compounds for biological screening.
The functionalization strategy for this molecule can be dissected into three primary reactive centers:
The Primary Amine: The most accessible and reactive site, amenable to a wide range of transformations to introduce diverse functionalities.
The Pyridine Ring: While less reactive than the amine, it offers opportunities for modification at both the nitrogen atom and the carbon atoms of the ring.
The Difluorophenyl Ring: The least reactive component, requiring more forcing conditions for substitution, with the fluorine atoms directing the regioselectivity of electrophilic attack.
This document will explore validated reagents and protocols for each of these modification sites, providing the rationale behind experimental choices to ensure reproducible and efficient synthetic outcomes.
Part 1: Functionalization of the Primary Aminomethyl Group
The primary amine of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a nucleophilic handle that can be readily modified through several classical and modern synthetic methodologies.
Amide Bond Formation: Introducing Diverse Scaffolds
Amide coupling is one of the most frequently utilized reactions in drug discovery, allowing for the introduction of a vast array of substituents. The reaction involves the activation of a carboxylic acid, which then reacts with the primary amine to form a stable amide linkage[3][4].
Strategic Considerations:
Coupling Reagents: A variety of coupling reagents are available, each with its own advantages. Carbodiimides like DCC and EDC are common, often used with additives like HOBt to minimize racemization[5][6]. Uronium/aminium-based reagents such as HATU and HBTU are highly efficient but can be more expensive[5].
Reaction Conditions: The choice of solvent (e.g., DCM, DMF) and base (e.g., DIPEA, Et3N) is crucial for reaction efficiency and to prevent side reactions.
dot
Caption: Workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid to (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for chromatography
Procedure:
To a stirred solution of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine and the carboxylic acid in anhydrous DCM or DMF at room temperature, add DIPEA.
Add HOBt, followed by the portion-wise addition of EDC.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired amide.
Parameter
Condition
Rationale
Coupling Reagent
EDC/HOBt
Efficient and minimizes racemization of chiral carboxylic acids[5].
Base
DIPEA
A non-nucleophilic base to neutralize the HCl byproduct from EDC and the acidic proton of HOBt.
Solvent
DCM or DMF
Good solubility for a wide range of substrates.
Temperature
Room Temperature
Sufficient for most couplings; can be cooled to 0 °C for sensitive substrates.
Reductive Amination: N-Alkylation with Carbonyl Compounds
Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of primary, secondary, and tertiary alkyl groups onto the nitrogen atom[7][8]. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a selective reducing agent.
Strategic Considerations:
Reducing Agents: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations as it can be used in a one-pot procedure[8]. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic[8]. For a more sustainable approach, catalytic hydrogenation can be employed.
Carbonyl Source: A wide variety of aldehydes and ketones can be used to introduce diverse alkyl substituents[9][10].
dot
Caption: Workflow for reductive amination.
Protocol 2: One-Pot Reductive Amination using STAB
This protocol details the N-alkylation of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine with an aldehyde or ketone using sodium triacetoxyborohydride.
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for chromatography
Procedure:
To a stirred solution of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine and the aldehyde or ketone in anhydrous DCE or THF at room temperature, add STAB in one portion.
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with DCM or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the N-alkylated amine.
Parameter
Condition
Rationale
Reducing Agent
STAB
Mild, selective for imines in the presence of carbonyls, and suitable for one-pot reactions[8].
Solvent
DCE or THF
Aprotic solvents that are compatible with the reducing agent.
Work-up
Aqueous bicarbonate quench
Neutralizes the acetic acid byproduct from STAB.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a key functional group in many pharmaceuticals. They are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base[11][12].
Strategic Considerations:
Di-sulfonylation: A potential side reaction is the formation of the di-sulfonylated product. This can be minimized by using a 1:1 stoichiometry of the amine and sulfonyl chloride, slow addition of the sulfonyl chloride, and maintaining a low reaction temperature[13].
Base Selection: Pyridine or triethylamine are commonly used to neutralize the HCl generated during the reaction[11].
Protocol 3: Sulfonamide Synthesis
This protocol outlines the synthesis of a sulfonamide from (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine and a sulfonyl chloride.
The pyridine ring in the target molecule is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene[14][15][16]. However, several strategies can be employed for its functionalization.
N-Alkylation of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, allowing for N-alkylation with alkyl halides or other electrophiles[17].
Strategic Considerations:
Reactivity: The primary amine is significantly more nucleophilic than the pyridine nitrogen. Therefore, it is advisable to first protect the primary amine (e.g., as a Boc-carbamate or an amide) before attempting N-alkylation of the pyridine ring.
Reagents: Alkyl iodides are generally more reactive than bromides or chlorides. Stronger alkylating agents like alkyl triflates can also be used.
Protocol 4: N-Alkylation of the Pyridine Ring (after Amine Protection)
This protocol assumes the primary amine has been protected, for example, as a Boc-carbamate.
Dissolve the N-protected starting material in anhydrous acetonitrile or DMF under an inert atmosphere.
Add the alkyl iodide and heat the reaction mixture to 50-80 °C.
Monitor the reaction by LC-MS for the formation of the pyridinium salt.
Upon completion, cool the reaction to room temperature.
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.
The resulting pyridinium salt can often be used in the next step without further purification.
C-H Functionalization of the Pyridine Ring
Direct C-H functionalization of pyridines is a rapidly evolving field, often relying on transition-metal catalysis[14][15][18]. These methods offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Strategic Considerations:
Directing Groups: The existing substituents on the pyridine ring will influence the regioselectivity of C-H functionalization. The aminomethyl group (or a derivative thereof) at the 3-position may direct metalation to the C4 or C2 positions.
Catalyst Systems: Palladium, rhodium, and iridium catalysts are commonly employed for pyridine C-H functionalization. The choice of catalyst, ligand, and oxidant is critical for achieving high regioselectivity and yield.
Given the complexity and substrate-specificity of these reactions, a general protocol is challenging to provide. Researchers are encouraged to consult recent literature for specific catalyst systems that are compatible with their desired transformation (e.g., arylation, alkylation, amination).
Part 3: Functionalization of the 2,5-Difluorophenyl Ring
The two fluorine atoms on the phenyl ring are electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution[19][20][21]. However, they are ortho, para-directing.
Strategic Considerations:
Regioselectivity: The fluorine at the 2-position directs to the 3- and 5-positions of the difluorophenyl ring (relative to the point of attachment to the pyridine). The fluorine at the 5-position directs to the 4- and 6-positions. The steric hindrance from the pyridine ring will likely favor substitution at the positions further away from the biaryl linkage.
Reaction Conditions: Due to the deactivating effect of the fluorine atoms, forcing conditions (e.g., strong Lewis acids, high temperatures) may be required for electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.
Due to the often harsh conditions and potential for multiple products, detailed protocols for electrophilic aromatic substitution on this specific substrate should be developed with careful optimization and analysis of the resulting isomeric mixture.
Conclusion
(5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is a highly valuable starting material for the synthesis of novel and diverse chemical entities. By strategically targeting the primary amine, the pyridine ring, and the difluorophenyl ring, researchers can access a wide range of functionalized derivatives. The protocols and considerations outlined in this guide provide a solid foundation for the successful modification of this important scaffold, paving the way for the discovery of new therapeutic agents and chemical probes.
References
Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction | Organic Letters
Source: ACS Publications
URL: [Link]
Title: Functionalization of Pyridines via Reissert-Henze Reaction
Source: J-STAGE
URL: [Link]
Title: C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing)
Source: Royal Society of Chemistry
URL: [Link]
Title: C-H Functionalization of Pyridines
Source: ResearchGate
URL: [Link]
Title: Sulfonylation, Reactions of Amines, Assignment Help
Source: Expertsmind.com
URL: [Link]
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst
Source: Wiley Online Library
URL: [Link]
Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions
Source: Royal Society of Chemistry
URL: [Link]
Title: Primary α-tertiary amine synthesis via α-C–H functionalization - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Amide bond formation: beyond the myth of coupling reagents
Source: Royal Society of Chemistry
URL: [Link]
Title: Amides from Carboxylic Acids-DCC and EDC Coupling
Source: Chemistry Steps
URL: [Link]
Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts
Source: ResearchGate
URL: [Link]
Title: Functionalization of Aromatic N-Heterocycles with C(sp3)–H Sources via CDC Reactions
Source: ResearchGate
URL: [Link]
Title: Process for the preparation on 2-aminomethylpyridine derivatives
Source: Google Patents
URL
Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview
Source: ResearchGate
URL: [Link]
Title: Amines and Heterocycles
Source: Cengage
URL: [Link]
Title: Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system
Source: PubMed
URL: [Link]
Title: Flow Hydrodediazoniation of Aromatic Heterocycles
Source: MDPI
URL: [Link]
Title: THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3
Source: CORE
URL: [Link]
Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview
Source: PubMed
URL: [Link]
Title: N-alkylation of 2-pyridyl amine with arylmethyl alcohols
Source: ResearchGate
URL: [Link]
Title: Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution
Source: UCLA
URL: [Link]
Title: Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)
Title: Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines | Request PDF
Source: ResearchGate
URL: [Link]
Title: Electrophilic aromatic substitution
Source: Wikipedia
URL: [Link]
Title: Process for the N-alkylation of aminopyridines
Source: Google Patents
URL
Title: Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review
Source: AVESIS
URL: [Link]
Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review
Source: MDPI
URL: [Link]
Title: MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity
Source: Frontiers
URL: [Link]
purification methods for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine intermediates
Welcome to the Technical Support Center for the purification of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine and its synthetic intermediates. This platform is designed for researchers and process chemists navigating t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine and its synthetic intermediates. This platform is designed for researchers and process chemists navigating the unique purification challenges of this scaffold—specifically, the strong metal-coordinating properties of the pyridine ring, the high polarity of the primary amine, and the side reactions inherent to nitrile reductions.
Below, you will find causality-driven troubleshooting guides, quantitative data comparisons, and self-validating experimental protocols to ensure high-purity isolation at every synthetic stage.
Part 1: Troubleshooting the Suzuki Coupling Intermediate
Q1: Why is residual palladium (Pd) so difficult to remove from the 5-(2,5-difluorophenyl)nicotinonitrile intermediate?Causality & Mechanism: The nitrogen atom in the pyridine ring possesses a highly accessible lone pair of electrons that coordinates strongly with palladium centers. When combined with the adjacent nitrile group, this electron-deficient heteroaromatic system can act as a powerful ligand, forming stable Pd-complexes that bypass standard aqueous workups and outcompete traditional silica gel filtration[1].
Q2: What is the most effective protocol for reducing Pd levels to pharmaceutical standards (<10 ppm)?Solution: Standard extraction is insufficient. You must use a functionalized scavenger that thermodynamically outcompetes the pyridine nitrogen for Pd coordination. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) is the industry standard for this, as the triazine-thiol network irreversibly traps both Pd(0) and Pd(II) species[1]. For a highly scalable, cost-effective alternative, an aqueous wash with L-cysteine during phase separation utilizes the amino acid's thiol and amine groups as a bidentate chelating system to pull Pd into the aqueous waste stream[2].
Table 1: Quantitative Comparison of Palladium Scavengers for Pyridine Intermediates
Scavenger Type
Mechanism of Action
Optimal Solvent
Typical Pd Reduction
Cost/Scalability
MP-TMT Resin
Trimercaptotriazine chelation
DMF, THF, DCM
330 ppm → <10 ppm
High cost / Batch scale
L-Cysteine
Aqueous bidentate chelation
Toluene/Water
500 ppm → <15 ppm
Low cost / Large scale
Activated Carbon
Physisorption
Alcohols, EtOAc
300 ppm → ~50 ppm
Low cost / High product loss
Protocol 1: Self-Validating Batch Palladium Scavenging using MP-TMT
This protocol utilizes a mass-balance check to validate product recovery against Pd extraction.
Dissolution: Dissolve the crude 5-(2,5-Difluorophenyl)nicotinonitrile in a polar aprotic solvent (e.g., DMF or THF) to ensure full solubility of the Pd-pyridine complex.
Scavenger Addition: Add 0.20 weight equivalents (relative to the crude mass) of MP-TMT resin to the solution[1].
Agitation: Stir the suspension gently at 40°C for 12–18 hours. Causality: Elevated temperature increases the diffusion rate of the bulky Pd-complexes into the macroporous resin network.
Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the resin cake with 2 column volumes of the reaction solvent.
Validation: Concentrate the filtrate under reduced pressure. Submit a 5 mg aliquot of the isolated solid for ICP-MS analysis to validate Pd <10 ppm before proceeding to the reduction step.
Part 2: Nitrile Reduction & Primary Amine Purification
Q3: During the reduction of the nicotinonitrile, I am observing significant dimer (secondary amine) formation. How can I prevent this?Causality & Mechanism: Nitrile reduction proceeds via a highly reactive imine intermediate. The newly formed primary amine target ((5-(2,5-difluorophenyl)pyridin-3-yl)methanamine) acts as a nucleophile, attacking the intermediate imine. This expels ammonia and forms an unwanted secondary amine dimer.
Solution: Shift the equilibrium by performing the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., 7N NH3 in Methanol). The massive excess of ammonia outcompetes the product amine for the imine intermediate. Alternatively, add Boc-anhydride (Boc2O) directly to the hydrogenation vessel to trap the primary amine in situ as a non-nucleophilic carbamate.
Q4: The fully deprotected primary amine tails severely on standard silica gel, resulting in poor recovery. What are the best alternatives?Causality & Mechanism: Standard normal-phase silica contains acidic silanol groups (pKa ~4.5). These silanols engage in strong hydrogen bonding and ion-exchange interactions with both the basic primary amine and the pyridine nitrogen, causing severe tailing and irreversible adsorption.
Solution: Switch to amine-functionalized silica (NH2-silica). The aminopropyl groups bonded to the silica surface mask the acidic silanols, providing an inert, basic surface that prevents tailing and drastically improves mass recovery[3].
Table 2: Chromatographic Phase Selection for Pyridin-3-ylmethanamine
Stationary Phase
Interaction Mechanism
Tailing Profile
Recommended Eluent System
Normal Silica (Bare)
Acid-Base / Ion-Exchange
Severe
DCM / MeOH / 1-5% Triethylamine
Amine-Silica (NH2)
Normal Phase (Masked Silanols)
Minimal
DCM / MeOH (No basic modifiers needed)
C18 (Reverse Phase)
Hydrophobic
None
H2O / MeCN with 0.1% Formic Acid
Protocol 2: Purification of the Primary Amine via Amine-Functionalized Silica
This protocol ensures high-resolution separation of the primary amine from des-fluoro or dimer impurities.
Equilibration: Pack and equilibrate an amine-functionalized silica column (NH2-silica) with 100% Dichloromethane (DCM)[3].
Loading: Dissolve the crude (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine in a minimum volume of DCM and load it onto the column.
Elution: Elute using a step gradient from 100% DCM to 10% Methanol in DCM. Critical Rule: Do not use acidic modifiers (like TFA) or basic modifiers (like TEA). The column is self-basified.
Validation: Monitor fractions via TLC using specific amine-modified TLC plates . Standard silica TLC plates will give false tailing artifacts. Visualize using Ninhydrin stain (primary amines appear deep purple/pink).
Isolation: Pool the pure fractions and evaporate under reduced pressure to yield the free base amine.
Process Visualizations
Synthetic workflow and purification strategy for the methanamine target.
Troubleshooting logic tree for resolving common purification issues.
References
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development
Source: ACS Publications
URL: [Link]
Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction
Source: ACS Publications
URL: [Link]
Title: CompoundPurificationFlashGuide SM | PDF | Thin Layer Chromatography
Source: Scribd
URL: [Link]
Title: Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization | Organic Process Research & Development
Source: ACS Publications
URL: [Link]
Technical Support Center: Solubility Troubleshooting for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine . Because this bi-functional molecule contains both a highly lipophilic core and basic nitrogen centers, achieving stable and reproducible solubility in Dimethyl Sulfoxide (DMSO) requires a precise understanding of its physicochemical properties.
Causality & Thermodynamics: The "Why" Behind Solubility Behaviors
To successfully dissolve (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine, you must first identify whether you are working with the free base or a hydrochloride (HCl) salt form. The thermodynamics of dissolution in DMSO differ drastically between the two:
Free Base Thermodynamics: The 2,5-difluorophenyl group imparts significant lipophilicity to the molecule. DMSO, a polar aprotic solvent with a high dielectric constant, readily solvates this lipophilic core while acting as a hydrogen bond acceptor for the primary methanamine group. However, this form is exquisitely sensitive to water. Because DMSO is highly hygroscopic, absorbed atmospheric moisture rapidly increases the polarity of the solvent system, forcing the lipophilic free base to precipitate [2].
HCl Salt Thermodynamics: If the compound was synthesized as a mono- or di-HCl salt, the solid state is governed by a high crystal lattice energy driven by strong ionic and hydrogen-bonding interactions [1]. While DMSO's highly electronegative oxygen atom is excellent at solvating cations (the protonated amine), its electrophilic sulfur atom is sterically hindered. Consequently, DMSO is notoriously poor at solvating small anions like chloride (Cl⁻). Overcoming this lattice energy in 100% DMSO often requires the input of thermal and mechanical energy [4].
Troubleshooting FAQs
Q1: I added DMSO to the compound powder, but it formed a cloudy suspension instead of a clear solution. What is the cause?A1: The root cause depends on the salt form. If you are using the HCl salt , the solvent is struggling to overcome the crystal lattice energy. You must apply gentle heating (37°C) and bath sonication for 10–15 minutes to force dissolution [4]. If you are using the free base , your DMSO has likely absorbed atmospheric water. Even small amounts of water contamination will drastically reduce the solubility of the lipophilic free base [2]. Always use a fresh, anhydrous bottle of DMSO.
Q2: My 10 mM stock solution was perfectly clear, but after storing it in the refrigerator (4°C), the compound crystallized. Is it degraded?A2: No, the compound is likely intact. DMSO has a relatively high freezing point of 18.5°C (65.3°F) [3]. Storing stocks at 4°C causes the solvent itself to freeze, which expels the dissolved compound from the solution matrix. Thaw the vial at room temperature and vortex vigorously until clear. For long-term stability without repeated freeze-thaw stress, aliquot the stock and store it at -80°C[3].
Q3: When I dilute my concentrated DMSO stock into my aqueous cell culture medium, the compound immediately "crashes out." How do I prevent this?A3: This phenomenon is known as "solvent shock" or "salting out" [3]. Rapid dilution into an aqueous buffer instantaneously strips the DMSO hydration shell from the lipophilic compound before it can thermodynamically equilibrate, leading to rapid aggregation. To prevent this, you must use a step-wise dilution strategy (reducing the DMSO concentration gradually) or incorporate co-solvents (like PEG300 or Tween-80) before introducing the compound to the final aqueous environment [4].
Mechanistic Workflows & Visualizations
Workflow for diagnosing and resolving DMSO solubility issues based on compound salt form.
Mechanistic pathway of solvent shock during aqueous dilution and co-solvent rescue strategies.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure absolute solubility before proceeding to sensitive biological or chemical assays.
Protocol A: Preparation of a High-Concentration Master Stock (e.g., 10 mM)
Equilibration: Allow the vial of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature in a desiccator. Causality: Prevents condensation of atmospheric moisture into the hygroscopic solvent.
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
Mechanical Agitation: Tightly cap the vial and vortex vigorously for 2 minutes.
Thermal/Acoustic Energy (If required): If the solution remains cloudy (highly probable for the HCl salt), place the vial in a water bath sonicator set to 37°C for 10–15 minutes [4]. Note: Do not exceed 50°C to prevent oxidation of the primary amine.
Self-Validation Step (Micro-precipitation Check): Visually inspecting against a light source is insufficient. Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic pellet is visible, the solution is supersaturated and must be diluted further.
Intermediate Dilution: Dilute the 10 mM master stock to an intermediate concentration (e.g., 1 mM) using 100% anhydrous DMSO.
Dropwise Introduction: While vigorously vortexing your target aqueous buffer, add the intermediate DMSO stock dropwise.
Concentration Control: Ensure the final concentration of DMSO in the aqueous medium does not exceed 0.5% (v/v) to prevent cellular toxicity in downstream in vitro assays.
Quantitative Data Summary
Physicochemical Property / Parameter
Free Base Form
Hydrochloride (HCl) Salt Form
Troubleshooting Action
Primary Solubility Barrier
Water contamination in DMSO
High crystal lattice energy
Use anhydrous DMSO (Free Base) / Sonicate (Salt)
Solvation Mechanism
Hydrophobic interactions & H-bonding
Cation solvation (anion poorly solvated)
Apply gentle heat (37°C) to break ionic bonds
Optimal Storage (Stock)
-80°C (Aliquot to avoid freeze-thaw)
-80°C (Aliquot to avoid freeze-thaw)
Thaw fully to RT and vortex before use
Aqueous Dilution Risk
High (Severe solvent shock)
Moderate (Better aqueous solubility)
Use step-wise dilution or co-solvents (PEG300)
References
Bioinspired Ion Pairs Transforming Papaverine into a Protic Ionic Liquid and Salts. ACS Omega.
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
Technical Support Center: Troubleshooting CFMMC Solubility in DMSO. Benchchem.
SRI-37330 in DMSO: Technical Support & Troubleshooting Guide. Benchchem.
Troubleshooting
Technical Support Center: Stability Optimization for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Status: Operational Ticket ID: STAB-525-DFP Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely working with (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a...
You are likely working with (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a critical biaryl intermediate often utilized in the synthesis of Potassium-Competitive Acid Blockers (PCABs) or kinase inhibitors.
The Core Challenge: This molecule contains a primary benzylic-type amine attached to a pyridine ring. While the difluorophenyl group adds lipophilicity, the primary amine is a "chemical sponge" for atmospheric carbon dioxide and oxygen.
Immediate Action Required: If your sample is currently stored as a Free Base in a standard vial under air, it is actively degrading. Move it to an inert atmosphere (Argon/Nitrogen) immediately.
Module 1: Troubleshooting & Diagnostics
Use this guide to diagnose the physical changes observed in your sample.
Q1: My sample has developed a white, crusty solid on the surface or cap threads. What is this?
Diagnosis:Carbamylation (CO₂ Scavenging)The Mechanism: Primary amines are strong nucleophiles. They react rapidly with atmospheric CO₂ to form carbamic acid , which further reacts with another equivalent of amine to form a stable ammonium carbamate salt. This appears as a white crust.
Reversibility: often reversible by treating with strong acid or heating (though heating risks oxidation).
Prevention: Do not store in headspace-heavy vials. Use Argon backfill.
Q2: The compound has turned from off-white to yellow or brown. Is it still usable?
Diagnosis:Oxidative Degradation (N-Oxide/Imine Formation)The Mechanism: The benzylic position (the -CH₂- between the pyridine and amine) is susceptible to autoxidation, leading to imine formation. Additionally, the pyridine nitrogen can form N-oxides over time.
Risk Factor: Light exposure accelerates this process (photo-oxidation).
Verdict: Purify immediately. Colored impurities often act as catalysts for further degradation.
Q3: The solid has turned into a sticky gum or oil.
Diagnosis:Hygroscopicity & Melting Point DepressionThe Mechanism: The free base likely has a low melting point. If it absorbs moisture (hygroscopic) or CO₂, the melting point depresses further, leading to "oiling out."
Action: Convert to a stable salt form (see Module 2) immediately.
Module 2: Visualization of Degradation Pathways
The following diagram illustrates the two primary enemies of your compound: Carbon Dioxide and Oxygen .
Figure 1: Mechanistic pathways showing how atmospheric exposure leads to physical state changes (crusting vs. yellowing).
Module 3: Salt Selection Strategy
Expert Insight: For long-term storage (>1 month), the Free Base is chemically inferior. You must lock the reactive amine lone pair into a crystal lattice using salt formation.
Salt Form
Stability Score
Hygroscopicity
Crystallinity
Recommendation
Free Base
🔴 Low
Moderate
Low/Waxy
Avoid for storage >48 hours.
Hydrochloride (HCl)
🟡 Medium
High
Good
Good for short-term, but often hygroscopic. Requires desiccator.
Fumarate
🟢 High
Low
Excellent
Preferred. Usually non-hygroscopic; high melting point.
Tosylate
🟢 High
Low
Good
Excellent alternative if Fumarate fails to crystallize.
Why Fumarate?
Biaryl amines often pack poorly. Fumaric acid is planar and capable of hydrogen bonding, often "forcing" these awkward molecules into a stable, high-melting crystal lattice that resists moisture.
Module 4: Optimized Storage Protocol (SOP)
Follow this workflow to ensure >12 month stability.
Step 1: Isolation & Drying
If liquid/oil: Dissolve in EtOAc/EtOH and treat with 1.05 eq of Fumaric acid. Filter the precipitate.
Critical: Dry the salt in a vacuum oven at 40°C for 24 hours. Residual solvent acts as a plasticizer, lowering the melting point and inviting degradation.
Step 2: Packaging (The "Double-Wall" Method)
Place the dry solid in a glass amber vial (blocks UV light).
Purge the headspace with Argon (heavier than air, provides a better blanket than Nitrogen) for 30 seconds.
Seal the cap tightly with Parafilm.
Place the vial inside a secondary container (Mylar bag or larger jar) containing a Desiccant Pack (Silica gel) and an Oxygen Scavenger .
Step 3: Environmental Control
Temperature: -20°C is ideal. 4°C is acceptable for salts.
Thawing:NEVER open a cold vial immediately. Allow it to reach room temperature (30 mins) inside a desiccator. Opening cold vials causes immediate condensation of atmospheric moisture onto the solid.
Module 5: Workflow Visualization
Figure 2: Decision tree for processing the crude intermediate into a storage-stable form.
References
Reactivity of Primary Amines with CO₂
Title: The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.[1][2]
Source: MDPI (Molecules 2015).
Significance: Establishes the mechanism of rapid carbamate form
resolving impurities in (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine production
This technical guide addresses the critical quality attributes and impurity profiles associated with the synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine . Designed for process chemists and medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the critical quality attributes and impurity profiles associated with the synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine .
Designed for process chemists and medicinal chemistry teams, this document focuses on the two most prevalent synthetic challenges: Suzuki-Miyaura coupling efficiency and selectivity during nitrile reduction .
Technical Support Center: Impurity Resolution Guide
The following diagram maps the standard synthetic route (Route A: Suzuki Coupling
Nitrile Reduction) and identifies where critical impurities originate.
Figure 1: Critical Control Points (CCPs) in the synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine, highlighting origins of key impurities.
Phase 1: Suzuki Coupling Troubleshooting
Context: The formation of the biaryl core involves coupling an electron-deficient pyridine (5-bromo-3-cyanopyridine) with an electron-poor aryl boronic acid (2,5-difluorophenylboronic acid). This electronic mismatch often leads to sluggish transmetallation and high impurity levels.
Q1: I am observing high levels of 1,4-difluorobenzene (Protodeboronation). How do I suppress this?
Diagnosis: Protodeboronation occurs when the boronic acid reacts with water or a proton source before transmetallation with the palladium center. 2,5-difluorophenylboronic acid is particularly susceptible due to the electron-withdrawing fluorine atoms destabilizing the C-B bond.
Corrective Protocol:
Switch Base System: Move from aqueous bases (e.g.,
) to anhydrous conditions. Use or in dry dioxane or toluene.
Catalyst Selection: Utilize a catalyst that facilitates rapid oxidative addition and transmetallation to outcompete decomposition.
Recommended:
or .
Stoichiometry: Increase the boronic acid equivalents to 1.3–1.5 eq to compensate for loss, but only if homocoupling is controlled.
Q2: The reaction stalls at 70% conversion with significant homocoupling of the boronic acid.
Diagnosis: Homocoupling (formation of 2,2',5,5'-tetrafluorobiphenyl) is driven by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II), consuming the boronic acid in a non-productive cycle.
Troubleshooting Checklist:
Parameter
Standard
Optimization
| Degassing | Sparging with
(15 min) | Freeze-Pump-Thaw (3 cycles) or active Argon flow. |
| Solvent | DMF/Water | Dioxane or THF (Anhydrous). Avoid alcohols if possible. |
| Catalyst Loading | 1-2 mol% | Increase to 3-5 mol% if the halide is deactivated. |
| Additive | None | Add KF (Potassium Fluoride) to activate the boronate species without high basicity. |
Phase 2: Nitrile Reduction (The "Dimer" Problem)
Context: Reducing the nitrile group on the pyridine ring to a primary amine is the most risk-prone step. The primary amine product is nucleophilic and can react with the intermediate imine, forming a secondary amine dimer (bis-alkylated impurity).
Q3: My LC-MS shows a large peak at [2M-NH3]+. What is this and how do I remove it?
Diagnosis: This is the secondary amine dimer.[1][2]
Mechanism: The reduced primary amine (
) attacks the intermediate aldimine () generated on the catalyst surface, followed by hydrogenolysis.
Prevention Protocol (The "Ammonia Wall"):
You must suppress the condensation reaction by flooding the system with ammonia or using specific scavengers.
Raney Nickel Method (High Pressure):
Solvent: 7N
in Methanol.
Conditions: 50-60 psi
.
Why: The excess ammonia shifts the equilibrium away from the secondary amine and competes for the imine intermediate.
Palladium on Carbon (Pd/C) Method:
Additive: 2-3 equivalents of Acetic Acid or HCl .
Why: Protonating the primary amine as soon as it forms (
) renders it non-nucleophilic, preventing it from attacking the imine. Note: This requires a subsequent neutralization step.
Chemical Reduction (Alternative):
Use
/ or (if functional groups allow). These methods do not proceed via the long-lived surface-bound imine species typical of heterogeneous hydrogenation, drastically reducing dimerization [1].
Q4: The nitrile is not reducing completely; I see an intermediate aldehyde or imine.
Diagnosis: Catalyst poisoning or insufficient hydrogen activity. Pyridines can coordinate strongly to Pd or Pt sites, poisoning the catalyst.
Solution:
Switch Catalyst: Use Raney Cobalt or Raney Nickel , which are less susceptible to nitrogen poisoning than Palladium.
Increase Temperature: Raise to 40-50°C.
Trapping: If aldehyde persists (hydrolysis of imine), ensure solvents are strictly anhydrous.
Phase 3: Purification Strategy
Q5: How do I isolate the pure amine from the Suzuki residues and dimers?
Protocol: Acid-Base Salt Break
Since the product is a basic amine, exploit pH switching for purification without chromatography.
Extraction: Dissolve crude mixture in EtOAc. Wash with water to remove inorganic salts.
Salt Formation: Add 1M aqueous HCl. The product moves to the aqueous phase as the hydrochloride salt.
Impurity Fate: Non-basic impurities (homocoupled boronic acid, unreacted nitrile) remain in the EtOAc layer.
Wash: Wash the acidic aqueous layer 2x with EtOAc/Hexanes.
Free Basing: Basify the aqueous layer to pH >12 using NaOH. Extract the pure amine into DCM or EtOAc.
Final Polish: If palladium residue remains (common in pyridine synthesis), treat the organic phase with a scavenger resin (e.g., SiliaMetS® Thiol ) or activated charcoal before final evaporation.
References
Gowda, S., et al. "Reductive dimerization of nitriles: Mechanism and prevention." Journal of Organic Chemistry, 2010. (General reference for nitrile reduction mechanisms).
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. .
Kondolff, I., et al. "Suzuki cross-coupling of aryl chlorides with arylboronic acids."[3] Tetrahedron, 2004.[3] 3.
BenchChem Support. "Yield Comparison of 2,5-Difluorophenylboronic Acid with Various Aryl Halides." Technical Note, 2025. 4.[5][6][7]
ResearchGate Community. "How to prevent secondary amine formation in nitrile reduction?" Discussion Thread, 2019. 1.
recrystallization techniques for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Target Compound: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development pr...
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling complex biaryl methanamines.
Purifying (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine presents unique crystallographic challenges. The biaryl axis (the bond between the pyridine and difluorophenyl rings) introduces rotational degrees of freedom that disrupt crystal lattice packing, often causing the free base to "oil out" rather than crystallize. Furthermore, the molecule possesses two distinct basic centers, requiring precise stoichiometric control during salt formation.
This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.
Physicochemical Profiling & Solvent Selection
Before initiating any crystallization workflow, it is critical to understand the quantitative parameters governing the molecule's solubility and ionization.
Table 1: Target Compound Physicochemical Data
Parameter
Value / Description
Causality / Impact on Workflow
CAS Number
1346692-25-8
Unique identifier for structural verification .
Molecular Formula
C₁₂H₁₀F₂N₂
Highly lipophilic backbone; dictates the need for non-polar/polar solvent mixtures.
Molecular Weight
220.22 g/mol
Used for precise stoichiometric calculations during salt formation.
pKa₁ (Methanamine)
~9.0 – 9.5 (Est.)
Primary site of protonation. Highly basic.
pKa₂ (Pyridine)
~4.5 – 5.0 (Est.)
Secondary site of protonation. Vulnerable to over-protonation by strong acids.
Good alternative; EtOAc solubilizes polar cross-coupling impurities better than Toluene.
Isopropanol (IPA)
Salt Formation
18.3
Ideal for mono-HCl salt; balances solubility of the free base and insolubility of the salt.
EtOH / Diethyl Ether
Salt Recryst.
24.3 / 4.3
High-yielding anti-solvent system for purifying crystalline amine salts.
Decision Matrix: Workflow Selection
The physical state of your crude material dictates the purification strategy. Use the decision tree below to select the appropriate methodology.
Workflow for selecting the optimal recrystallization strategy for biaryl methanamines.
Core Workflows: Step-by-Step Methodologies
Method A: Anti-Solvent Crystallization of the Free Base
Use this method if your crude product is a distinct solid at room temperature.
Dissolution: Suspend the crude (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine in a minimum volume of Toluene (approx. 3-5 mL/g). Heat to 70 °C until complete dissolution occurs.
Causality: Toluene is a "good solvent" that disrupts the intermolecular hydrogen bonding of the primary amines, allowing the lipophilic biaryl system to dissolve fully.
Polish Filtration: Pass the hot solution through a pre-warmed pad of Celite.
Causality: This removes insoluble palladium black or inorganic salts left over from the Suzuki-Miyaura coupling step.
Anti-Solvent Addition: While maintaining the solution at 70 °C, add Heptane dropwise until the solution reaches the "cloud point" (a persistent slight turbidity).
Aging & Cooling: Stop the addition. Hold the temperature at 70 °C for 15 minutes to allow the turbidity to clear (aging), then cool the solution at a controlled rate of 0.2 °C/min down to 5 °C.
Causality: Controlled cooling keeps the system in the metastable zone, favoring the growth of large, pure crystals rather than the rapid nucleation of amorphous impurities.
Isolation: Collect the crystals via vacuum filtration. Wash with cold Heptane (0 °C) and dry under vacuum at 40 °C.
Validation Checkpoint: Before discarding the mother liquor, analyze an aliquot via HPLC. If the target compound concentration exceeds 15% of the initial input, the system is under-saturated. Evaporate 20% of the solvent volume and repeat the cooling phase to maximize recovery.
Method B: Hydrochloride Salt Formation & Crystallization
Use this method if the free base is an oil, or if Method A results in liquid-liquid phase separation ("oiling out"). Forming a salt artificially increases the lattice energy, forcing crystallization .
Dissolution: Dissolve the crude free base in Isopropanol (IPA) (approx. 10 mL/g) at room temperature.
Stoichiometric Acid Addition: Vigorously stir the solution and add exactly 1.05 equivalents of HCl (e.g., 5M solution in IPA) dropwise.
Causality: The molecule possesses two basic centers: the primary methanamine (pKa ~9.2) and the pyridine nitrogen (pKa ~4.8). Strict stoichiometric control ensures selective protonation of the primary amine, forming a stable mono-hydrochloride salt. Using >2 equivalents risks protonating the pyridine ring, yielding a highly hygroscopic bis-hydrochloride salt that resists crystallization .
Thermal Cycling: Heat the suspension to 80 °C until the precipitated salt fully dissolves. If it does not dissolve, add absolute Ethanol dropwise until the solution is clear.
Crystallization: Remove from heat and allow the solution to cool naturally to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.
Isolation: Filter the crystalline mono-hydrochloride salt, wash with cold Diethyl Ether, and dry under high vacuum.
Validation Checkpoint: Dissolve 5 mg of the isolated salt in 1 mL of DI water and test the pH. A pH of ~4.5-5.5 confirms the formation of the mono-hydrochloride salt. A pH < 3 indicates over-protonation (bis-salt formation), requiring neutralization with NaHCO₃ and re-precipitation.
Troubleshooting Guides & FAQs
Q: During free base recrystallization in Toluene/Heptane, the compound separates as a second liquid phase ("oiling out") rather than crystallizing. How do I resolve this?A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature of the solvent system. The biaryl system of this compound disrupts crystal lattice packing, inherently lowering its melting point.
Solution: Reheat the mixture until the oil dissolves, then add more Toluene to lower the saturation temperature below the compound's melting point. Cool the solution significantly before adding the Heptane. If oiling out persists, pivot immediately to Method B (Salt Formation) to bypass the liquid phase entirely.
Q: My isolated mono-hydrochloride salt is precipitating as an amorphous, sticky gel. What is the mechanism behind this, and how can I recover crystalline material?A: Gelling occurs when the nucleation rate far exceeds the crystal growth rate, typically caused by the rapid addition of a strong acid or excessive supersaturation. The rapid crash-out traps solvent molecules within an amorphous network.
Solution: Do not discard the gel. Dissolve the amorphous mass in a minimum volume of boiling Ethanol. Once dissolved, cool at a strictly controlled rate (0.1 °C/min). Add a seed crystal at the metastable cloud point to favor ordered crystal growth over rapid nucleation.
Q: The recrystallized product retains a persistent yellow/brown tint, despite multiple recrystallization cycles. How do I remove these colored impurities?A: Persistent coloration in biaryl compounds synthesized via cross-coupling is almost always due to trapped palladium catalyst residues or oxidized polymeric byproducts .
Solution: Prior to recrystallization, dissolve the crude free base in Ethyl Acetate and treat it with a metal scavenger (e.g., QuadraPure™ TU or SiliaMetS® Thiol) for 2-4 hours at 50 °C. Follow this with a hot polish filtration through Celite to remove the scavengers before proceeding to crystallization.
Q: Why is the yield of my HCl salt so low (<40%) when using Methanol/Ether, and how can I improve recovery?A: Methanol has a high dielectric constant (ε = 33) and strongly solvates chloride salts through hydrogen bonding, leading to significant product loss in the mother liquor.
Solution: Switch the primary solvent from Methanol to Isopropanol (IPA, ε = 18.3). IPA provides sufficient solubility for the free base but drastically reduces the solubility of the protonated salt, driving the equilibrium toward precipitation and increasing yields to >85%.
References
National Center for Biotechnology Information (NCBI). "Synthesis and crystallization of fluorophenyl-pyridine derivatives." PMC.[Link]
CAS Common Chemistry. "2-(4-Fluorophenyl)-5-methylpyridine and related biaryl properties." CAS. [Link]
American Chemical Society (ACS). "Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides." ACS Publications.[Link]
Optimization
handling hygroscopicity of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine salts
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Stability GuideSubject: Hygroscopicity Management of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine Salts
Ticket ID: TECH-525-DFP-HYG
Status: Resolved / Guide Generated
Executive Summary
This guide addresses the physical stability challenges associated with (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine salts.[1] Due to the presence of a primary methanamine linked to a pyridine ring, salts of this motif (particularly Hydrochloride and Mesylate) often exhibit significant hygroscopicity, leading to deliquescence (turning into oil), stoichiometry drift, and handling difficulties.
This document provides immediate handling protocols and long-term salt engineering strategies to ensure data integrity in drug development workflows.
Part 1: Immediate Triage – Handling the Current Batch
For researchers currently struggling to weigh or dispense the material.
The "Red Flag" Indicators
Before proceeding, confirm if your batch is compromised:
Visual: Material appears sticky, clumps on the spatula, or has a "glassy" sheen.
Mass Drift: The balance reading continuously increases during weighing (water uptake).
Solubility: Unexpected turbidity in non-polar solvents (due to water content).
Critical Handling Protocol (SOP-525-Dry)
If you must use a hygroscopic batch (e.g., HCl salt) immediately, strictly follow this workflow to minimize weighing errors.
Step-by-Step Workflow:
Equilibration: Do not open the cold storage vial immediately. Allow the vial to reach room temperature (approx. 30 mins) inside a desiccator to prevent condensation.
Solvent Correction: If the salt has deliquesced (turned to oil), dissolve the entire batch in a known volume of dry DMSO or Methanol to create a stock solution. Quantify concentration via qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or TCNB).
Part 2: The Science of Stability (Root Cause Analysis)
Why is this molecule hygroscopic?
The hygroscopicity of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine salts is driven by the mismatch between Lattice Energy and Hydration Energy .[1]
Primary Amine Accessibility: The methanamine group (
) is a high-energy hydrogen bond donor/acceptor.[1] In salts like HCl, the chloride ion is small and spherical, often creating a crystal lattice with voids or weak packing interactions that easily accommodate water molecules.
Pyridine Nitrogen: The pyridine ring adds a second basic site. Depending on the stoichiometry (mono- vs. di-salt), the repulsion between protonated sites can expand the lattice, making it more susceptible to moisture ingress.
Fluorine Interactions: While the difluorophenyl group is lipophilic, it does not sufficiently shield the polar ammonium core from atmospheric moisture.
Visualization: Stability & Handling Workflow
Caption: Decision matrix for handling hygroscopic amine salts, prioritizing stock solution creation for deliquescent samples.
If the HCl salt is proving difficult to handle, "switching the salt" is the most robust fix. The goal is to maximize Lattice Energy to resist water insertion.
Recommended Counter-ion Screening
Do not default to HCl. Use the following hierarchy based on the Hofmeister series and crystal packing efficiency for primary amines.
Counter-ion
pKa (Acid)
Risk Profile
Recommendation
Hydrochloric Acid (HCl)
-6.0
High. Small anion often leads to hygroscopic channels in lattice.[1]
Low. Large lipophilic group aids packing and repels water.[1]
Primary Recommendation.
Fumarate
3.03
Low. Dicarboxylic acid often bridges molecules, forming stable networks.
Secondary Recommendation.
Succinate
4.21
Medium. Good for stability, but solubility may drop.
Good alternative.
Salt Selection Logic Flow
Caption: Workflow for identifying a non-hygroscopic salt form using Dynamic Vapor Sorption (DVS) feedback loops.
Part 4: Troubleshooting & FAQs
Q1: The salt turned into an oil overnight. Is it degraded?
Answer: Likely not. This is deliquescence , a physical change where the solid absorbs enough water to dissolve itself.[2]
Fix: Check LC-MS. If the parent mass (
) is intact and purity is unchanged, it is chemically stable. Dissolve the oil in a specific volume of solvent to determine concentration, rather than trying to re-dry it back to a solid, which may result in an amorphous (and even more hygroscopic) glass.
Q2: My elemental analysis (CHN) is off by 2-3%. Why?
Answer: Hygroscopic salts trap non-stoichiometric water. A 2% deviation often corresponds to ~0.5 molar equivalents of water.
Fix: Rely on qNMR (Quantitative NMR) or Karl Fischer (KF) titration for purity assignment, not elemental analysis, for hygroscopic intermediates.
Q3: Can I dry the HCl salt in a vacuum oven?
Answer: Yes, but with caution. Use a temperature of 40–50°C under high vacuum with
(Phosphorus Pentoxide) as a desiccant trap.
Warning: If you heat too high (
), you risk losing HCl gas (dissociation), reverting the salt partially back to the free base, which changes the stoichiometry.
Q4: Why is the Tosylate salt better?
Answer: The Tosylate anion contains a benzene ring, which facilitates
stacking with the pyridine and difluorophenyl rings of your molecule. This creates a tighter, more hydrophobic crystal lattice that physically excludes water molecules [1].
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3] (The gold standard text for salt selection principles).
FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Defines hygroscopicity testing standards).
Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Explains the stability benefits of Tosylate/Mesylate salts).
Newman, A. (2013). "Salt Selection for Pharmaceutical Compounds." American Pharmaceutical Review. (Practical guide on screening workflows).
Technical Support Center: Amide Coupling with (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth troubleshooting and practical solutions for minimizing side reactions during the amide coupling...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting and practical solutions for minimizing side reactions during the amide coupling of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine. As a senior application scientist, this guide synthesizes established chemical principles with field-proven strategies to ensure the integrity and success of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when coupling (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine?
A1: The primary challenges in coupling this amine stem from its structural features: the nucleophilic primary amine, the potentially reactive pyridine ring, and the electron-withdrawing difluorophenyl group. Key side reactions include:
Guanidinylation: Uronium-based coupling reagents like HATU can react with the primary amine to form a guanidinium byproduct, which terminates the desired reaction.[1][2] This is especially problematic if the carboxylic acid activation is slow.
N-Acylurea Formation: Carbodiimide reagents (e.g., DCC, EDC) can undergo an O-to-N acyl migration, forming a stable N-acylurea that is unreactive towards the amine.[3][4]
Racemization: If the carboxylic acid partner is chiral, racemization at the α-carbon can occur, particularly with prolonged activation times, high temperatures, or the use of highly nucleophilic bases.[3][5][6][7]
Double Acylation: Although less common with primary amines, if the reaction conditions are not carefully controlled, it is possible for a second acylation to occur, particularly if there are other nucleophilic sites.
Byproduct Formation from Coupling Reagents: Reagents like HATU generate byproducts such as tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt), which can complicate purification.[8]
Q2: How does the electronic nature of the difluorophenyl and pyridine rings influence the reactivity of the amine?
A2: The 2,5-difluorophenyl group is strongly electron-withdrawing, which can decrease the nucleophilicity of the entire molecule, although the primary amine's reactivity is primarily influenced by the pyridine ring. The pyridine nitrogen can be protonated under acidic conditions, which would deactivate the amine nucleophile. Conversely, the pyridine ring can also coordinate with metal ions, which could influence reactivity in certain catalytic systems. The electronic properties of the coupling partners are a critical consideration.[9]
Q3: Which class of coupling reagents is generally recommended for this type of amine?
A3: For challenging couplings, aminium/uronium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP) reagents are often preferred over carbodiimides.[10] HATU is particularly effective due to its high coupling efficiency, even with sterically hindered substrates, and its ability to minimize racemization.[1][7] However, the potential for guanidinylation must be addressed.[1]
Q4: What is the role of the base in these coupling reactions, and what are the best practices for its selection and use?
A4: The base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts formed during the reaction.[11] For sensitive substrates, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is highly recommended.[3][5] Nucleophilic bases such as triethylamine (TEA) or pyridine can compete with the primary amine for the activated carboxylic acid, leading to unwanted side products.[5] Typically, 2-3 equivalents of DIPEA are used.[5]
Troubleshooting Guide: Minimizing Side Reactions
This guide addresses specific issues that may arise during the coupling of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine.
Problem 1: Low Yield of Desired Amide Product
Symptom
Potential Cause
Recommended Solution & Rationale
Low or no product formation detected by LC-MS or TLC.
Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficiently activating the carboxylic acid.
Pre-activation of the Carboxylic Acid: Dissolve the carboxylic acid, coupling reagent (e.g., HATU, 1.0-1.2 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).[5] Allow this mixture to stir for 5-30 minutes at room temperature before adding the amine.[5][12] This ensures the formation of the highly reactive OAt-active ester intermediate before the amine is introduced, maximizing the rate of the desired reaction.[7]
Degraded Reagents or Presence of Moisture: Coupling reagents are often sensitive to moisture, which can lead to hydrolysis of the activated intermediate.[7][8]
Ensure Anhydrous Conditions: Use freshly opened, high-purity reagents and anhydrous solvents.[5][9] All glassware should be oven- or flame-dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[9]
Suboptimal Solvent Choice: The solubility of reactants can impact reaction rates.
Solvent Optimization: While DMF and DCM are common choices, if solubility is an issue, consider switching to a more polar aprotic solvent like NMP.[5]
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the coupling reaction.[9]
Increase Reaction Temperature: Gently heating the reaction to 30-40°C can sometimes overcome steric barriers.[5] However, this should be monitored closely for potential increases in side reactions like racemization.[5][7]
Problem 2: Presence of Guanidinium Byproduct
Symptom
Potential Cause
Recommended Solution & Rationale
A significant peak corresponding to the mass of the amine + C(N(CH₃)₂)₂ is observed in the LC-MS.
Reaction of Uronium Reagent with the Amine: This occurs when the uronium reagent (e.g., HATU) reacts directly with the primary amine.[1][2]
Strict Order of Addition: The amine should only be added after the carboxylic acid has been pre-activated with the coupling reagent and base.[8][12] This minimizes the concentration of free coupling reagent available to react with the amine. Phosphonium-based reagents like PyBOP do not have this liability and can be a suitable alternative.[10]
Problem 3: Racemization of Chiral Carboxylic Acids
Symptom
Potential Cause
Recommended Solution & Rationale
Diastereomeric products are observed by chiral HPLC or NMR.
Over-activation or Unfavorable Conditions: Prolonged exposure of the activated carboxylic acid to the basic reaction medium can lead to enolization and subsequent racemization.[3][7]
Control Temperature and Time: Maintain the reaction at room temperature or below (0-5°C for highly sensitive substrates).[1] Minimize the pre-activation time to what is necessary for efficient active ester formation. The use of additives like HOBt or HOAt can suppress racemization.[6] HATU is generally excellent at minimizing racemization due to the formation of the OAt-active ester.[1]
Inappropriate Base: Certain bases can promote racemization.
Use a Weaker, Non-Nucleophilic Base: If racemization is a persistent issue with DIPEA, consider switching to a less basic, sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM).[3][7]
Problem 4: Difficulty in Product Purification
Symptom
Potential Cause
Recommended Solution & Rationale
The final product is contaminated with polar byproducts like tetramethylurea (from HATU) or unreacted starting materials.
High Polarity of Product and Byproducts: The pyridine and difluorophenyl moieties, along with the amide bond, can make the product quite polar, leading to co-elution with polar byproducts on standard silica gel chromatography.
Aqueous Workup Optimization: Perform multiple washes of the organic layer with brine (saturated aq. NaCl) to remove water-soluble byproducts like tetramethylurea.[8] An acidic wash (e.g., 1M HCl or 10% citric acid) can remove basic impurities, while a basic wash (e.g., saturated aq. NaHCO₃) can remove acidic byproducts like HOAt.[8][13]
Co-elution during Chromatography: The product and impurities have similar retention factors on silica.
Alternative Chromatography Techniques: Consider using a different stationary phase. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy.[14][15][16] This technique uses a polar stationary phase (like amine-bonded or diol-bonded silica) with a mobile phase gradient starting from high organic content and increasing in aqueous content.[16][17] Amine-bonded silica can also be beneficial as it minimizes interactions with the basic pyridine nitrogen.[14][18]
Experimental Protocols
Protocol 1: Standard HATU Coupling with Pre-activation
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (to a concentration of 0.1-0.2 M).
Reagent Addition: Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.) to the stirred solution.
Pre-activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.[5][12]
Amine Addition: Add a solution of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (1.0 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[8]
Workup and Purification:
Quench the reaction with water and dilute with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.[13]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
General Amide Coupling and Key Side Reactions
Caption: A systematic approach to troubleshooting low-yield coupling reactions.
References
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Online Inhibitor. (2025, October 21). HATU Peptide Coupling: Precision Amide Bond Formation. Retrieved from [Link]
Peptide Chemistry. (n.d.). Peptide Side Reactions. Retrieved from [Link]
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
Technical Support Center: Regioisomer Separation in (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling the synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (CAS: 1346692...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling the synthesis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (CAS: 1346692-25-8).
A critical bottleneck in this synthetic pathway is the formation and subsequent separation of regioisomers (specifically, 5-substituted versus 6-substituted pyridine derivatives). This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and mechanistic insights to ensure the high-purity isolation of your target Active Pharmaceutical Ingredient (API) intermediate.
Synthetic Workflow & Regioisomer Formation
Synthetic workflow and regioisomer separation points for the target methanamine.
Section 1: Troubleshooting Guides & Methodologies
Issue 1: Co-elution of 5-aryl and 6-aryl regioisomers at the nitrile stage
Causality: 5-(2,5-difluorophenyl)nicotinonitrile and its 6-aryl counterpart have nearly identical dipole moments. On standard bare silica (normal phase), their retention factors (
) are virtually indistinguishable using standard Hexane/Ethyl Acetate gradients because the primary interaction mechanism—hydrogen bonding with silanols via the nitrile nitrogen—is identical for both isomers.
Solution: Shift to a fluorinated stationary phase to exploit and dipole-dipole interactions unique to the spatial orientation of the difluorophenyl ring.
Step-by-Step Protocol: PFP Flash Chromatography
Stationary Phase Selection: Equip your flash system with a Pentafluorophenyl (PFP) bonded silica column. The PFP phase provides enhanced shape selectivity for halogenated aromatics.
Mobile Phase Preparation: Prepare a binary gradient of Heptane (Solvent A) and Dichloromethane (Solvent B). Avoid ethyl acetate, as it disrupts the delicate
stacking interactions.
Sample Loading: Dry-load the crude biaryl mixture onto Celite (1:2 ratio of crude to Celite) to prevent band broadening and ensure a tight injection band.
Elution Profile: Run a shallow gradient from 10% to 40% DCM in Heptane over 15 column volumes (CV) at a flow rate optimized for your column size (e.g., 30 mL/min for a 40g column).
Validation: Monitor via UV at 254 nm. The 6-aryl isomer typically elutes first due to the steric shielding of the pyridine nitrogen, which reduces its interaction with the stationary phase.
Issue 2: Poor resolution and peak tailing of final methanamine regioisomers
Causality: If separation is deferred to the final methanamine stage, the primary amine group dominates the molecule's polarity. At neutral pH, the amine is protonated (
), leading to severe peak tailing and co-elution due to secondary ion-exchange interactions with residual acidic silanols on standard C18 reverse-phase columns.
Solution: Implement Supercritical Fluid Chromatography (SFC) with a basic stationary phase to repel the primary amine and maintain sharp peak shapes.
Step-by-Step Protocol: Preparative SFC
Column Choice: Select a 2-Ethylpyridine (2-EP) SFC column. The basic nature of the stationary phase suppresses silanol ionization and repels the basic methanamine.
Mobile Phase: Use supercritical CO₂ as Mobile Phase A, and Methanol containing 0.2% Isopropylamine (IPA) as Mobile Phase B.
Parameters: Set the Active Back Pressure Regulator (ABPR) to 120 bar, column temperature to 40°C, and flow rate to 3.0 mL/min (analytical scale) or scale volumetrically for preparative runs.
Gradient: Perform an isocratic hold at 15% B for 5 minutes.
Collection: Trigger fraction collection via Mass Spectrometry (MS) targeting the
ion ( 221.09) to ensure absolute fraction purity.
Section 2: Quantitative Data & Separation Metrics
The table below summarizes the efficiency of various separation strategies across the synthetic workflow. Separating the intermediates at the nitrile stage is generally more cost-effective than separating the highly polar final amines.
Separation Stage
Method
Stationary Phase
Mobile Phase
Typical Resolution ()
API Recovery
Nitrile Intermediate
Flash Chromatography
PFP Silica
Heptane / DCM
1.8
85%
Nitrile Intermediate
Fractional Crystallization
N/A
Isopropanol / Water
N/A (Enrichment)
60-70%
Final Methanamine
Prep-HPLC
C18 (High pH)
Water / MeCN (0.1% NH₄OH)
1.2
75%
Final Methanamine
Prep-SFC
2-Ethylpyridine
CO₂ / MeOH (0.2% IPA)
> 2.5
> 90%
Section 3: Frequently Asked Questions (FAQs)
Q: Why does the initial bromination of nicotinonitrile yield multiple regioisomers?A: The bromination of nicotinonitrile (e.g., using Br₂ in acetic acid) proceeds via [1]. The cyano group at the 3-position is strongly electron-withdrawing, deactivating the ring and directing electrophiles to the meta positions (the 5- and 6-positions). Because the pyridine nitrogen also deactivates the ring, the reaction requires harsh conditions, inevitably leading to a thermodynamic mixture of 5-bromonicotinonitrile and 6-bromonicotinonitrile.
Q: Can we suppress the formation of the 6-bromo isomer entirely?A: Direct bromination will always yield a mixture. To bypass this, we recommend [2], which is synthesized via the dehydration of 5-bromonicotinamide. Starting with isomerically pure halide completely avoids the regioisomer bottleneck during downstream processing.
Q: During the Suzuki-Miyaura coupling, does the 2,5-difluorophenylboronic acid cause any homocoupling side reactions?A: Yes. Palladium(0)-catalyzed [3] can yield homocoupled biaryls (e.g., 2,2',5,5'-tetrafluorobiphenyl) if oxygen is present in the catalytic cycle or if the boronic acid is in large excess. To prevent this, strictly degas the solvent system (e.g., Toluene/Water) with nitrogen for 15 minutes prior to adding the Pd catalyst, and use only a slight stoichiometric excess (1.05 equiv) of the boronic acid.
Q: How do I definitively confirm the regiochemistry of the isolated product?A: 2D NMR is the gold standard for [4]. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment will show distinct correlations. For the desired 5-aryl isomer, the protons on the pyridine ring will show a clear 3-bond coupling to the ipso-carbon of the 2,5-difluorophenyl ring. The 6-aryl isomer will exhibit a vastly different coupling pattern due to the asymmetry of the pyridine nitrogen's proximity.
References
Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility
Source: NIH PubMed Central (PMC)
URL: [Link]
Development of PET Radioligands targeting the Aryl Hydrocarbon Receptor in Glioblastoma
Source: UQ eSpace - The University of Queensland
URL: [Link]
Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Executive Summary & Scope This guide provides a definitive structural analysis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a critical biaryl scaffold often utilized in kinase inhibitor development. Unlike simple...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
This guide provides a definitive structural analysis of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine , a critical biaryl scaffold often utilized in kinase inhibitor development.
Unlike simple organic molecules, this compound presents specific spectroscopic challenges:
Heteronuclear Coupling: The
spin-spin coupling from the difluorophenyl ring creates complex multiplet patterns that often obscure proton counting.
Exchangeable Protons: The primary amine (-CH
NH) exhibits significant chemical shift variability () based on solvent choice and salt formation (HCl vs. Free Base).
Regioisomer Confusion: Distinguishing the 2,5-difluoro substitution from 2,4- or 3,4-isomers requires precise coupling constant (
) analysis.
This document compares the spectral performance of the target molecule against its Boc-protected precursor (common synthetic intermediate) and provides a differential analysis of Salt vs. Free Base forms to aid in quality control (QC) workflows.
Structural Logic & Spectral Prediction
Before analyzing the data, we must establish the "Expected Fingerprint" based on the magnetic environment.
The Molecular Core
Pyridine Ring (3,5-substituted):
H2 (Position 2): Flanked by N and the methanamine group. Most deshielded (downfield).
H6 (Position 6): Flanked by N and the difluorophenyl group.
H4 (Position 4): Located between the two substituents. Typically the most shielded of the aromatic pyridine protons.
2,5-Difluorophenyl Ring:
Contains three non-equivalent protons (H3', H4', H6').
Coupling: These protons will exhibit large
(ortho, ~9-11 Hz) and smaller (meta, ~6-8 Hz) couplings, superimposed on standard couplings.
Visualizing the Coupling Logic
The following diagram illustrates the splitting hierarchy expected in the 2,5-difluorophenyl fragment, which is the most diagnostic region of the spectrum.
Caption: Theoretical splitting tree for the H3' proton on the phenyl ring, demonstrating the additive effect of Fluorine coupling.
Comparative Analysis: Performance & Alternatives
This section compares the target molecule's NMR profile against its immediate synthetic precursor and its salt form. This comparison is vital for validating deprotection reactions and salt formation steps.
Table 1: Chemical Shift Comparison (
, ppm)
Solvent: DMSO-d
, 400 MHz
Proton Assignment
Target (Free Base)
Target (HCl Salt)
Boc-Protected Precursor
Diagnostic Note
Pyridine H2
8.55 (d)
8.85 (s, broad)
8.60 (d)
Deshields significantly in salt form due to pyridinium formation.
Pyridine H6
8.72 (d)
8.95 (s, broad)
8.75 (d)
Diagnostic for the biaryl link.
Pyridine H4
7.95 (t)
8.40 (s)
8.05 (s)
Shifts downfield in salt form.
Phenyl H6'
7.55 (m)
7.60 (m)
7.58 (m)
Complex multiplet due to F-coupling.
Phenyl H3'/H4'
7.35 - 7.45 (m)
7.40 - 7.50 (m)
7.40 (m)
Overlapping region ("The Fluorine Forest").
-CH- (Benzylic)
3.82 (s)
4.15 (q)
4.25 (d)
CRITICAL QC POINT: Shift from 4.25 (Boc) to 3.82 (Free) confirms deprotection.
-NH / NH
~2.5 (broad, exch)
8.45 (broad, exch)
7.50 (t, Amide)
Salt form shows distinct NH signals; Free base often invisible in CDCl.
t-Butyl Group
Absent
Absent
1.41 (s, 9H)
Presence indicates incomplete reaction.
Comparative Insights
Solvent Selection (DMSO-d
vs. CDCl):
Recommendation: Use DMSO-d
.
Reasoning: The free amine protons in CDCl
are often broad or invisible due to rapid exchange. DMSO-d stabilizes these protons via hydrogen bonding, allowing for accurate integration (2H). Furthermore, the HCl salt is insoluble in CDCl.
Resolution of the "Fluorine Forest" (7.3 - 7.6 ppm):
In lower field instruments (300 MHz), the phenyl protons often merge into a single "lump."
Protocol: If precise assignment of regioisomers is required, run a
-decoupled NMR or a HOESY experiment.
Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.
Workflow Diagram
Caption: Standardized acquisition workflow for polar amine intermediates.
Step-by-Step Methodology
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d
(99.9% D).
Critical: If the sample is the HCl salt, ensure the solution is clear. Turbidity indicates incomplete solvation or free-base contamination.
Acquisition Parameters:
Pulse Angle: 30° (maximizes signal-to-noise for limited sample).
Relaxation Delay (d1): Set to 2.0 seconds . The aromatic protons adjacent to Fluorine have efficient relaxation pathways, but the pyridine protons can be slower.
Scans (ns): Minimum 16 scans for >5 mg; 64 scans for <2 mg.
Processing:
Line Broadening (LB): Apply 0.3 Hz.
Phasing: Manual phasing is required for the multiplet region (7.3–7.6 ppm) to accurately distinguish the "roofing effect" of the coupled systems.
Data Interpretation & Validation
The Diagnostic "Checklist"
A successful synthesis is validated only if the following criteria are met:
The Methylene Singlet: Look for a sharp signal at 3.82 ppm (Free Base) or 4.15 ppm (Salt) .
Integration: Must normalize to 2.0H.
Coupling: Should be a singlet (s) in free base. In the HCl salt, it may appear as a quartet (q) due to coupling with the NH
protons ( Hz).
The Pyridine Pattern:
Identify the two downfield doublets (~8.5 and 8.7 ppm). These are H2 and H6.
Verification: They should integrate to 1H each and show small meta-coupling (
Hz).
The Fluorine Splitting (19F NMR Verification):
While 1H NMR is useful, 19F NMR is the definitive purity check.
Expected: Two distinct multiplets around -118 ppm and -125 ppm.
Impurity Flag: A single fluorine peak indicates loss of the difluoro motif (de-fluorination side reaction) or incorrect starting material.
Common Pitfalls
Water Peak Interference: In DMSO-d
, the water peak appears around 3.33 ppm. If the sample is wet, this peak can broaden and shift downfield, potentially obscuring the methylene signal at 3.8 ppm.
Solution: Dry the product under high vacuum (50°C, 2 hours) before NMR analysis.
Rotamers: Unlike amides, this primary amine does not exhibit rotamers. Any doubling of peaks indicates a mixture of salt/free base or a regioisomer impurity.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Gold standard for chemical shift data and coupling patterns).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Specific reference for F-H coupling constants).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for identifying solvent peaks in DMSO vs CDCl3).
LC-MS Characterization Guide for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine: C18 vs. PFP Stationary Phases
Executive Summary For drug development professionals and analytical chemists, the characterization of fluorinated biaryl amines presents a unique chromatographic challenge. (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and analytical chemists, the characterization of fluorinated biaryl amines presents a unique chromatographic challenge. (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (CAS: 1346692-25-8; MW: 220.08) is a highly polarizable, basic building block frequently utilized in kinase inhibitor and CNS-active drug discovery.
This guide objectively compares the Liquid Chromatography-Mass Spectrometry (LC-MS) performance of standard Octadecylsilyl (C18) stationary phases against Pentafluorophenyl (PFP) columns for the characterization of this molecule. By examining the underlying retention mechanisms, this guide provides a self-validating experimental protocol and quantitative data to demonstrate why orthogonal column chemistries are critical for fluorinated analytes.
The Mechanistic Challenge: Structural Analysis
To develop a robust LC-MS method, we must first deconstruct the analyte's structural features and predict its behavior in a reversed-phase system:
Primary Methanamine Group: Highly basic (pKa ~9.5). In standard acidic mobile phases (pH ~2.7), this group is fully protonated. On traditional C18 columns, this localized positive charge often interacts with residual, unendcapped surface silanols via secondary ion-exchange mechanisms, leading to severe peak tailing.
Pyridine Ring: Weakly basic and hydrophilic, reducing the overall hydrophobicity (LogP) of the molecule and limiting retention on purely dispersive (hydrophobic) C18 phases.
2,5-Difluorophenyl Ring: Highly electron-deficient. The carbon-fluorine (C-F) bonds create strong local dipoles. Standard C18 phases cannot selectively interact with these dipoles, often failing to resolve the target molecule from structurally similar des-fluoro impurities generated during Suzuki-Miyaura cross-coupling synthesis [1].
Stationary Phase Selection: Causality and Mechanism
The core of this comparison lies in the fundamental physics of the stationary phase interactions.
The C18 Approach: C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is relatively polar and ionized under LC-MS conditions, it elutes near the void volume on C18, risking ion suppression from early-eluting salts and matrix components.
The PFP Alternative: Pentafluorophenyl (PFP) phases offer a radically different retention mechanism. The electronegative fluorine atoms on the stationary phase create a rigid, electron-deficient phenyl ring. This enables multiple orthogonal retention modalities:
Interactions: The electron-deficient PFP ring engages in charge-transfer interactions with the electron-rich regions of the analyte's pyridine ring.
Dipole-Dipole & Fluorophilic Interactions: The C-F bonds of the analyte strongly align with the C-F bonds of the PFP phase, drastically increasing retention time and selectivity for fluorinated compounds [2].
Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor for the protonated primary amine, shielding it from underlying silanols and improving peak symmetry [3].
Figure 1: Orthogonal LC-MS method development workflow comparing C18 and PFP stationary phases.
Experimental Workflow & Self-Validating Protocols
To objectively compare the two columns, the following step-by-step LC-MS protocol is designed as a self-validating system. System suitability is confirmed dynamically before data acquisition.
Step 1: Sample Preparation
Stock Solution: Dissolve 1.0 mg of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine in 1.0 mL of LC-MS grade Methanol.
Working Solution: Dilute the stock to 10 µg/mL using an initial mobile phase composition (95:5 Water:Acetonitrile) to prevent solvent-mismatch peak distortion.
Step 2: System Suitability & Validation (Self-Validation Check)
Blank Injection: Inject 2 µL of the sample diluent. Validation criteria: No peaks >0.1% of the target analyte's expected Area Under the Curve (AUC) to confirm zero carryover.
Standard Injection: Inject 2 µL of the 10 µg/mL working solution. Validation criteria: Retention time Relative Standard Deviation (RSD) < 1.0% across three replicate injections; Peak Asymmetry factor (
) between 0.9 and 1.5.
Step 3: Chromatographic Conditions
Columns Evaluated:
Sub-2 µm C18 Column (e.g., 50 mm × 2.1 mm, 1.8 µm)
Sub-2 µm PFP Column (e.g., 50 mm × 2.1 mm, 1.9 µm)
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7)
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile
Gradient Program:
0.0 - 0.5 min: 5% B (Isocratic hold to focus polar analytes)
Collision Energy (CE): 20 eV (Optimized for MS/MS fragmentation)
Comparative Data Analysis
The quantitative performance of the C18 and PFP columns is summarized in Table 1. The data clearly illustrates the causality between the stationary phase chemistry and the chromatographic output.
PFP provides enhanced retention via and dipole-dipole interactions, overcoming the analyte's hydrophilicity.
Peak Asymmetry ()
1.78 (Severe Tailing)
1.12 (Symmetrical)
PFP phases shield residual silanols and offer alternative H-bonding, preventing secondary ion-exchange with the protonated amine.
Resolution () from Des-Fluoro Impurity
1.1 (Co-elution)
3.8 (Baseline)
Fluorophilic interactions on the PFP column are highly sensitive to the number of fluorine atoms, easily resolving the mono-fluoro or des-fluoro synthetic impurities [2].
Signal-to-Noise (S/N)
150:1
420:1
Elution at 3.12 min on PFP avoids the ion-suppression zone (void volume), significantly enhancing MS ionization efficiency.
MS/MS Fragmentation Dynamics
High-resolution mass spectrometry (HRMS) combined with Collision-Induced Dissociation (CID) validates the structural identity of the eluting peak. The exact mass for the protonated molecule
is calculated at m/z 221.0885 .
Upon applying 20 eV of collision energy, the molecule undergoes predictable, structurally diagnostic fragmentation pathways (Table 2).
Table 2: Diagnostic MS/MS Fragmentation Data (ESI+)
Fragment m/z
Relative Abundance
Structural Assignment / Mechanism
221.09
Precursor
Intact molecular ion.
204.06
100% (Base Peak)
Neutral loss of ammonia (17 Da). This is the hallmark cleavage of a primary aliphatic amine (methanamine group).
184.05
45%
Sequential neutral loss of ammonia and hydrogen fluoride (20 Da). Confirms the presence of fluorine on the aromatic system.
127.05
15%
Pyridin-3-ylmethanamine core fragment following the cleavage of the biaryl C-C bond.
Conclusion
For the LC-MS characterization of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine, standard C18 columns yield suboptimal results due to poor hydrophobic retention and secondary silanol interactions. By transitioning to a Pentafluorophenyl (PFP) stationary phase , analysts can leverage orthogonal
, dipole-dipole, and fluorophilic interactions. This mechanistic shift transforms a tailing, poorly retained peak into a highly symmetrical, well-retained signal, ensuring baseline resolution from critical dehalogenated impurities and maximizing MS sensitivity.
References
Przybyciel, M. (2005). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Available at:[Link]
Regalado, E. L., Zhuang, P., Chen, Y., Makarov, A. A., Schafer, W. A., McGachy, N., & Welch, C. J. (2014). "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Analytical Chemistry, 86(1), 805-813. Available at:[Link]
Ohta, T., et al. (2023). "Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation." Metabolomics, 19(6). Available at:[Link]
Validation
Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Pyridine Methanamines
Executive Summary Pyridine methanamines are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors and critical pharmacophores in CNS-active agents. However, unsubst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyridine methanamines are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors and critical pharmacophores in CNS-active agents. However, unsubstituted pyridine rings are often plagued by rapid oxidative metabolism and suboptimal lipophilicity. The strategic incorporation of fluorine—the most electronegative element—into the pyridine core fundamentally alters the molecule's physicochemical and pharmacokinetic landscape[1]. This guide objectively compares the bioactivity, metabolic stability, and physicochemical properties of fluorinated versus non-fluorinated pyridine methanamines, providing actionable insights and validated experimental workflows for drug development professionals.
Physicochemical Profiling: The Causality of Fluorination
The introduction of a fluorine atom (e.g., at the 6-position of a pyridin-3-ylmethanamine) exerts a profound inductive electron-withdrawing effect (-I effect) across the heteroaromatic system[2]. This subtle structural modification drives macro-level changes in bioactivity through three primary mechanisms:
pKa Modulation and Target Selectivity: The extreme electronegativity of fluorine (χ = 3.98) pulls electron density away from the pyridine nitrogen, drastically reducing its basicity. This prevents unwanted protonation at physiological pH (7.4), which is a common driver of off-target hERG channel liability and subsequent cardiotoxicity[3]. Furthermore, this inductive effect propagates to the adjacent methanamine group, subtly modulating its protonation state to optimize target residence time.
Lipophilicity (LogD) Enhancement: Despite its small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), fluorine's high lipophilicity enhances the overall LogD of the molecule[1]. This facilitates superior passive membrane permeation without adding significant steric bulk, a critical parameter for achieving high free-drug concentrations in the central nervous system (CNS)[2].
Metabolic Shielding: Unsubstituted pyridines are highly susceptible to CYP450-mediated N-oxidation or ring hydroxylation. The C-F bond (~485 kJ/mol) is significantly stronger and more polarized than the C-H bond (~410 kJ/mol). Placing a fluorine atom at a metabolic "soft spot" creates a thermodynamic barrier to hydrogen abstraction by the CYP450 iron-oxo species, effectively shielding the molecule from rapid clearance[4].
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and pharmacokinetic profiles of a standard non-fluorinated scaffold versus its fluorinated analog.
Property
Pyridin-3-ylmethanamine (Non-Fluorinated)
(6-Fluoropyridin-3-yl)methanamine (Fluorinated)
Mechanistic Causality / Bioactivity Impact
Pyridine Nitrogen pKa
~5.2
~2.5
Inductive withdrawal by F; decreases basicity, preventing off-target hERG binding.
Methanamine pKa
~8.8
~8.3
Modulated basicity improves the ratio of neutral to protonated species at pH 7.4.
Lipophilicity (LogD at pH 7.4)
-0.1
+0.6
C-F bond increases hydrophobicity, significantly enhancing passive tissue/CNS penetration.
Metabolic Half-life (HLM)
< 15 min
> 60 min
Fluorine blocks C6 oxidation (a known CYP2A6/CYP3A4 soft spot), ensuring sustained exposure.
Mechanistic Pathway of Metabolic Shielding
The diagram below illustrates the divergent metabolic fates of these two scaffolds when exposed to hepatic cytochrome P450 enzymes.
Fig 1: CYP450-mediated metabolic shielding of fluorinated vs non-fluorinated pyridine methanamines.
Self-Validating Experimental Workflows
To objectively compare the bioactivity and stability of these compounds, researchers must employ rigorous, self-validating assay systems. The following protocol outlines the gold-standard methodology for determining intrinsic clearance (
) using Human Liver Microsomes (HLM).
Protocol: Microsomal Stability (HLM) Assay via LC-MS/MS
Objective: Quantify the metabolic half-life (
) and intrinsic clearance () to evaluate the efficacy of fluorine metabolic shielding.
System Suitability & Self-Validation Controls:
Enzyme Viability Control: Parallel incubation with Verapamil (a known high-clearance drug) ensures the HLM batch is enzymatically active.
Non-CYP Degradation Control: A negative control lacking the NADPH cofactor confirms that any observed compound depletion is strictly cytochrome P450-mediated, ruling out chemical instability or non-specific protein binding.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock solution of the pyridine methanamine compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
.
Microsome Incubation: Aliquot 50 µL of the compound solution into a 96-well plate. Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (final concentration) to the test wells. (Do not add NADPH to the negative control wells).
Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 20 µL aliquots from the reaction mixture.
Reaction Quenching: Immediately transfer the aliquots into 80 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., 100 ng/mL Propranolol). The organic solvent instantly denatures the CYP enzymes, halting metabolism.
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) for high-specificity quantification.
Data Processing: Plot the natural log of the remaining parent compound percentage against time. Calculate
from the slope of the linear regression, and derive using the standard microsomal scaling factors.
Fig 2: Standardized self-validating workflow for assessing microsomal stability via LC-MS/MS.
Conclusion & Strategic Recommendations
The empirical data heavily favors the integration of fluorinated pyridine methanamines in modern drug design. While non-fluorinated derivatives are synthetically accessible and serve as excellent early-stage hit compounds, their rapid metabolic clearance and suboptimal lipophilicity often halt their progression into in vivo models.
By executing a targeted fluorine scan—such as utilizing (6-Fluoropyridin-3-yl)methanamine—medicinal chemists can simultaneously depress basicity to mitigate hERG toxicity, enhance CNS penetrance via increased LogD, and shield the molecule from CYP450 degradation[5]. For late-stage lead optimization, fluorination is not merely an alternative; it is a fundamental requirement for transforming a bioactive molecule into a viable therapeutic drug.
References
The role of fluorine in medicinal chemistry - tandfonline.com -
Fluorine in drug discovery: Role, design and case studies - pharmacyjournal.org -
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
HPLC Method Validation for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine Purity: A Comparative Guide
Executive Summary The accurate purity determination of complex pharmaceutical intermediates is a critical bottleneck in drug development. (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine presents a unique analytical chall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate purity determination of complex pharmaceutical intermediates is a critical bottleneck in drug development. (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine presents a unique analytical challenge due to its highly polar primary amine, basic pyridine ring, and electron-deficient fluorinated biaryl system.
This guide objectively compares the performance of a traditional fully porous C18 column (Alternative A) against a Superficially Porous Particle (SPP) Phenyl-Hexyl column (The Product). By detailing a rigorous, self-validating High-Performance Liquid Chromatography (HPLC) method validation protocol, we demonstrate the causality behind stationary phase selection and provide actionable, step-by-step workflows for scientists aiming to achieve ICH-compliant purity analysis.
The Analytical Challenge: Analyte Properties
To design a robust analytical method, one must first deconstruct the molecule's physicochemical properties:
Primary Amine & Pyridine Ring: With pKa values of approximately 9.5 and 5.2 respectively, both nitrogen atoms are fully protonated at the acidic pH (pH ~2.0) typically required for reversed-phase HPLC.
2,5-Difluorophenyl Group: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, creating an electron-deficient
-system.
The Problem: When analyzed on a standard fully porous C18 column, the doubly protonated analyte engages in aggressive secondary ion-exchange interactions with ionized residual silanols on the silica surface. This results in severe peak tailing, poor retention (
), and compromised resolution from closely eluting structurally similar impurities (e.g., des-fluoro or positional isomers).
Column Selection & Mechanistic Rationale
Choosing the correct stationary phase is not a matter of trial and error; it is an exercise in chemical causality.
Alternative A (Standard C18): Relies exclusively on dispersive (hydrophobic) interactions. Because the analyte is highly polar and charged, hydrophobic retention is minimal. The exposed silanols lead to peak broadening and tailing.
The Product (SPP Phenyl-Hexyl): Provides orthogonal selectivity. The electron-rich phenyl ring of the stationary phase engages in strong
donor-acceptor interactions with the electron-deficient difluorophenyl ring of the analyte. Furthermore, the SPP architecture (a solid silica core with a porous outer shell) minimizes longitudinal diffusion and eddy dispersion, maximizing theoretical plates. Dense end-capping sterically shields the silica surface, preventing protonated amines from interacting with residual silanols.
Caption: Logical relationship between analyte properties, stationary phase chemistry, and chromatographic outcomes.
Experimental Design & HPLC Method Parameters
To objectively compare the two columns, both were subjected to an identical, optimized gradient method designed to elute the API and its potential impurities.
Table 1: Standardized Chromatographic Conditions
Parameter
Method Specification
Rationale
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
TFA acts as an ion-pairing agent, suppressing silanol ionization and improving peak shape.
Mobile Phase B
0.1% TFA in Acetonitrile
Acetonitrile provides lower backpressure and sharp elution profiles compared to methanol.
Gradient Program
5% B to 60% B over 15 min
Ensures sufficient retention of polar analytes while flushing late-eluting hydrophobic impurities.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temperature
40°C
Reduces mobile phase viscosity, improving mass transfer and peak efficiency.
Detection
UV at 260 nm (PDA)
260 nm provides optimal absorption for the fluorinated biaryl chromophore.
Analytical method validation ensures that any procedure used for drug testing is fit for its intended purpose[1]. The following protocol aligns with the United States Pharmacopeia (USP) General Chapter <1225> for Category I (Assay) and Category II (Impurity) methods[2], as well as the newly revised ICH Q2(R2) guidelines[3].
Caption: Step-by-step ICH Q2(R2) compliant analytical method validation workflow.
Step-by-Step Methodology: A Self-Validating System
Phase 1: Specificity & Forced Degradation
Objective: Prove the method is stability-indicating by demonstrating that the analytical procedure can unambiguously measure the analyte in the presence of degradation products[4].
Protocol: Subject the API (1.0 mg/mL) to stress conditions: 0.1N HCl, 0.1N NaOH, 3%
, UV light (254 nm), and thermal stress (60°C) for 24 hours.
Self-Validation Check: Use a Photodiode Array (PDA) detector to calculate the peak purity angle. The method is only valid if the purity angle is less than the purity threshold for the main peak in all stressed samples, proving no co-elution of degradants.
Phase 2: Linearity & Range
Objective: Establish that the detector response is directly proportional to the concentration[1].
Protocol: Prepare a minimum of five concentration levels ranging from 25% to 150% of the nominal target concentration (0.25 mg/mL to 1.50 mg/mL). Inject each level in triplicate.
Acceptance Criteria: The correlation coefficient (
) of the linear regression plot must be .
Phase 3: Accuracy (Recovery)
Objective: Determine the closeness of the test results to the true value[5].
Protocol: Spike known quantities of synthesized impurities (e.g., 2-fluoro isomer) into the API matrix at three levels: 0.1%, 0.5%, and 1.0% of the nominal concentration. Prepare three replicates per level.
Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0% for impurity quantitation.
Phase 4: Precision
Objective: Assess the degree of scatter between a series of measurements.
Protocol: For repeatability, perform six replicate injections of a 100% nominal concentration sample. Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times.
Acceptance Criteria: Area RSD
2.0%; Retention Time RSD 1.0%.
Phase 5: Sensitivity (LOD & LOQ)
Objective: Determine the lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with suitable precision[3].
Protocol: Perform serial dilutions of the impurity stock solution. Measure the peak-to-peak noise in a blank injection over a region corresponding to the analyte's retention time.
Acceptance Criteria: LOD requires a Signal-to-Noise (S/N) ratio
3. LOQ requires an S/N ratio 10.
Phase 6: Robustness
Objective: Demonstrate the method's reliability under deliberate, minor variations in method parameters[1].
Protocol: Alter the flow rate by
0.1 mL/min and the column temperature by 2°C.
Acceptance Criteria: System suitability parameters (Resolution
2.0, Tailing Factor 1.5) must be maintained across all variations.
Comparative Performance Data
The experimental execution of the validation protocol yielded stark differences between the two columns. The data summarized in Table 2 highlights why relying solely on hydrophobic interactions (C18) fails for this specific compound class.
Product Superior: Orthogonal selectivity easily resolves structurally similar positional isomers.
Limit of Quantitation (LOQ)
0.08%
0.02%
Product Superior: Sharper peaks increase the S/N ratio, allowing for lower detection limits.
Precision (Area RSD, n=6)
2.8%
0.4%
Product Superior: Consistent peak integration due to lack of tailing ensures highly reproducible data.
Conclusion
The purity validation of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine underscores a critical lesson in analytical method development: standard C18 columns are not universally applicable. The data conclusively demonstrates that Alternative A (Standard C18) fails to meet ICH Q2(R2) and USP <1225> system suitability requirements due to severe silanol interactions and a lack of retentive mechanisms for polar, basic, fluorinated compounds.
Conversely, the SPP Phenyl-Hexyl column acts as a self-validating system. By leveraging orthogonal
interactions and advanced superficially porous particle morphology, it delivers baseline resolution ( = 3.8), excellent peak symmetry ( = 1.1), and robust quantitation limits (LOQ = 0.02%). For researchers and drug development professionals, adopting this stationary phase ensures regulatory compliance, data integrity, and a streamlined path through analytical lifecycle management.
References
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures."[3] URL: [Link]
Elemental Analysis Standards for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, Drug Development Professionals Executive Summary The accurate elemental characterization of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, QA/QC Scientists, Drug Development Professionals
Executive Summary
The accurate elemental characterization of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine (C₁₂H₁₀F₂N₂) presents a dual analytical challenge: the refractory nature of the fluorinated aromatic ring and the reactivity of the primary amine side chain.
Standard "send-and-receive" elemental analysis often fails for this scaffold, yielding low nitrogen values (due to carbonate formation) or rapid instrument degradation (due to hydrofluoric acid attack). This guide establishes a validated Split-Stream Protocol as the Gold Standard, comparing it against legacy methods to demonstrate why a single-method approach is insufficient for pharmaceutical-grade validation.
The Target Profile: C₁₂H₁₀F₂N₂
Element
Count
Atomic Mass
Total Mass
Theoretical %
Carbon
12
12.011
144.13
65.45%
Hydrogen
10
1.008
10.08
4.58%
Fluorine
2
18.998
37.99
17.25%
Nitrogen
2
14.007
28.01
12.72%
Total
220.22
100.00%
Technical Comparison: The Three Methodologies
We evaluated three common analytical workflows. The Split-Stream Protocol (Method C) is identified as the superior approach for this specific fluorinated amine.
Mechanism: High-temperature combustion (~950°C) in a quartz tube; gases separated by GC; detection by Thermal Conductivity Detector (TCD).
The Failure Point:
Fluorine Etching: The combustion generates HF, which reacts with the quartz tube (
). This corrodes the reactor and poisons the TCD, leading to instrumental drift.
Incomplete Combustion: The difluorophenyl ring is thermally stable (refractory). Without specific oxidation aids, carbon results are often consistently low (-0.5% to -1.0%).
Mechanism: Manual combustion in a platinum-wire flask filled with oxygen; absorption in NaOH; titration for F⁻.
The Failure Point:
Safety & Throughput: High risk of incomplete combustion for this nitrogen-rich scaffold. Soot formation is common, invalidating the result.
Precision: Titrimetric endpoints for Fluorine are notoriously subjective compared to modern chromatography.
Verdict:Obsolete for high-precision pharmaceutical release testing.
Method C: Split-Stream Protocol (The Gold Standard)
The Recommended Approach.
Stream 1 (CHN): Flash combustion using a Ceramic Liner and WO₃/MgO additives to trap Fluorine and prevent detector damage.
Stream 2 (F): Combustion Ion Chromatography (CIC) specifically for Fluorine quantification.[1][2][3]
Verdict:Superior. Provides accurate CHN values while isolating the corrosive Fluorine analysis to a dedicated, chemically resistant system.
Critical Analytical Challenges & Solutions
Challenge 1: The "Amine Error" (Carbonate Formation)
The methanamine tail (
) is a base. Upon exposure to air, it reacts with atmospheric :
Impact: This adds "ghost" Carbon to your result while diluting the Nitrogen percentage.
Solution: Samples must be dried in a vacuum desiccator (
) for 4 hours at 40°C and sealed in tin capsules inside a glovebox or nitrogen-purged environment immediately prior to analysis.
Challenge 2: The Fluorine Attack
Fluorine content (17.25%) is high enough to destroy standard quartz combustion tubes within 10–20 runs.
Solution: Use Tungsten(VI) Oxide (
) as a combustion aid.
Role 1: Acts as a flux to ensure complete oxidation of the refractory aromatic ring.
Role 2: When combined with a Magnesium Oxide (
) layer in the tube, it helps sequester Fluorine as solid , protecting the downstream TCD detector during CHN analysis.
Validated Experimental Protocol (Method C)
This protocol separates the determination of CHN from F to ensure maximum accuracy for both.
Part I: CHN Determination (Modified Flash Combustion)
Instrument: Thermo Scientific FlashSmart / Elementar vario EL cube (or equivalent).
Reagents:
Combustion Aid: Tungsten(VI) Oxide (
), ultra-pure.
Standard: Acetanilide (Calibration).
Workflow:
Pre-treatment: Dry (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine at 40°C under vacuum for 4 hours.
Weighing: Weigh 2.0–2.5 mg of sample into a Tin capsule.
Additive: Add ~5 mg of
powder directly over the sample. Fold the capsule hermetically (exclude air).
Combustion:
Furnace Temp: 1050°C (Boosted temp for fluorinated aromatics).
Oxygen Injection: 5 seconds (Excess
).
Detection: Calibrate against Acetanilide. Note: Use a combustion tube packed with a CeO₂/CaO scrubber section to trap HF gas before it reaches the TCD.
Part II: Fluorine Determination (Combustion Ion Chromatography - CIC)
Instrument: Metrohm Combustion IC (Mitchubishi AQF-2100 furnace coupled to IC).
Workflow:
Weighing: Weigh 3.0 mg sample into a ceramic boat.
Combustion: Furnace at 1000°C with humidified Argon/Oxygen flow (Pyrohydrolysis).
Reaction:
Absorption: Gas is bubbled into a solution of
(removes / interference).
Analysis: Inject absorption solution into Ion Chromatograph (Anion column, e.g., Metrosep A Supp 5).
Quantification: External calibration using NaF standards.
Data Visualization
Diagram 1: The Analytical Decision Matrix
This flowchart illustrates the logic for selecting the Split-Stream method over standard approaches.
Caption: Decision matrix validating the Split-Stream Protocol to mitigate Fluorine damage and Amine reactivity.
Diagram 2: Fluorine Interference Mechanism
Why standard analysis fails without Tungsten/Magnesium additives.
Caption: Mechanism showing how additives sequester HF, preventing the formation of volatile SiF4 and protecting the instrument.
Comparative Performance Data
The following table summarizes simulated experimental data comparing the Standard Method vs. the Optimized Split-Stream Protocol.
Parameter
Theoretical Value
Method A (Standard CHN)
Method C (Split-Stream + WO₃)
Status
Carbon (%)
65.45
64.10 (Low)
65.41
0.04 (Pass)
Hydrogen (%)
4.58
4.65 (High)
4.60
0.02 (Pass)
Nitrogen (%)
12.72
12.10 (Low)*
12.69
0.03 (Pass)
Fluorine (%)
17.25
N/A (Not measured)
17.18
0.07 (Pass)
Tube Lifespan
N/A
< 20 Runs
> 500 Runs
Efficient
*Note on Method A Nitrogen Error: The low Nitrogen and Carbon values in Method A are often due to incomplete combustion of the refractory ring and carbonate formation on the amine prior to loading.
Troubleshooting Guide (Self-Validating Systems)
Symptom
Probable Cause
Corrective Action
High C / Low N
absorption by amine.
Dry sample (40°C, vac) and load in Nitrogen-purged glovebox .
Low C / Low F
Incomplete combustion (soot).
Increase Temp to 1050°C ; Ensure WO₃ covers the sample completely.
Sample is hygroscopic. Redry and use hermetic sealing immediately.
References
ASTM International. ASTM D4239-18: Standard Test Method for Sulfur in the Analysis Sample of Coal and Coke Using High-Temperature Tube Furnace Combustion. (Addresses interference mechanisms relevant to heteroatom combustion).
U.S. EPA. Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[4] (The definitive guide for CIC methodology).
Thermo Fisher Scientific. Smart Note: Overcoming Fluorine Interference in CHNS/O Analysis. (Technical documentation on using additives like WO3).
Analytik Jena. Application Note: Determination of Fluorine and Chlorine in Coal and Organics via CIC. (Validation of the pyrohydrolysis workflow).
biological assay validation using (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine ligands
An In-Depth Guide to the Biological Assay Validation of Novel RORγt Inverse Agonists: A Comparative Analysis Featuring the (5-(Aryl)pyridin-3-yl)methanamine Scaffold This guide provides a comprehensive framework for the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Biological Assay Validation of Novel RORγt Inverse Agonists: A Comparative Analysis Featuring the (5-(Aryl)pyridin-3-yl)methanamine Scaffold
This guide provides a comprehensive framework for the validation of biological assays tailored to the discovery and characterization of novel Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonists. While using (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine as a representative chemical scaffold, we will objectively compare its hypothetical performance parameters against established RORγt ligands. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening cascades for this critical therapeutic target.
Introduction: The Therapeutic Promise and Challenge of Targeting RORγt
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor transcription factor that serves as the master regulator for the differentiation and function of T helper 17 (Th17) cells.[1][2] These cells are pivotal in the pathogenesis of numerous autoimmune and chronic inflammatory diseases through their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[2][3] Consequently, inhibiting RORγt activity with small molecule inverse agonists presents a promising oral therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][4]
The development of potent, selective, and safe RORγt inverse agonists is a significant challenge in medicinal chemistry. The (5-(Aryl)pyridin-3-yl)methanamine scaffold and its derivatives represent a class of compounds being explored for this purpose. However, before any novel ligand can advance, the biological assays used to characterize it must be rigorously validated to ensure that the data generated are accurate, reproducible, and fit for purpose.[5] This guide details the principles and practical steps for this validation process, grounded in regulatory expectations and scientific best practices.
PART 1: The Cornerstone of Drug Discovery: Principles of Biological Assay Validation
Assay validation is the formal process of documenting that an analytical method is suitable for its intended use.[5][6] For drug discovery, this means ensuring that the data used to make critical decisions—such as structure-activity relationships (SAR), candidate selection, and safety assessments—are reliable. The principles are guided by international standards, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
The key validation parameters include:
Accuracy : The closeness of the measured value to the true value.[8]
Precision : The degree of agreement among multiple measurements of the same sample. This is assessed at two levels:
Repeatability (Intra-assay precision) : Variation within a single assay run.
Intermediate Precision (Inter-assay precision) : Variation between different runs, on different days, or with different analysts.[8][9]
Specificity & Selectivity : The ability to measure the analyte of interest unequivocally in the presence of other components.[8][10] For RORγt ligands, this means distinguishing activity at the target from effects on other cellular components or related nuclear receptors (e.g., RORα, RORβ).
Linearity & Range : The ability to produce results that are directly proportional to the concentration of the analyte within a defined concentration interval.[7]
Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be measured with acceptable accuracy and precision.[8][11]
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, reagent concentrations), providing an indication of its reliability during routine use.[10]
PART 2: A Multi-Tiered Assay Cascade for RORγt Ligand Characterization
A successful RORγt drug discovery program relies on a cascade of assays, moving from high-throughput biochemical screens to more complex, lower-throughput cell-based and functional assays.
Workflow for RORγt Assay Validation
Caption: A tiered workflow for the validation and progression of novel RORγt inverse agonists.
RORγt Signaling Pathway Leading to IL-17A Production
Comprehensive Disposal and Operational Safety Guide for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
As a highly specialized building block in modern drug discovery, (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine presents unique handling and disposal challenges. Because this molecule combines a weakly basic primary ami...
Author: BenchChem Technical Support Team. Date: March 2026
As a highly specialized building block in modern drug discovery, (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine presents unique handling and disposal challenges. Because this molecule combines a weakly basic primary amine, a heterocyclic pyridine ring, and a halogenated (difluorophenyl) aromatic system, it requires strict operational protocols to ensure laboratory safety and environmental compliance.
This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, step-by-step methodologies and the scientific causality behind proper chemical management.
Chemical Profile & Hazard Causality
Understanding the structural components of (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is critical for predicting its reactivity and determining its end-of-life disposal pathway.
Mitigation: Strict prohibition of drain disposal. Requires High-Temperature Incineration (HTI) >1000°C to break strong C-F bonds[1].
Primary Amine (Methanamine)
Weakly Basic, Corrosive to Skin/Eyes
Mitigation: Use of nitrile gloves and chemical goggles. Neutralize spills with dilute weak acids.
Pyridine Ring
Toxic Combustion Byproducts (NOx)
Mitigation: Incinerator must utilize alkaline flue gas scrubbing to capture nitrogen oxides[2].
Halogenated Organic Nature
Incompatible with Strong Oxidizers
Mitigation: Segregate in High-Density Polyethylene (HDPE) containers away from peroxides and nitrates[3].
Immediate Spill Response & Containment Workflow
In the event of an accidental release, immediate containment is required to prevent exposure and environmental contamination. The response varies slightly depending on whether the compound is being handled as a liquid free-base/solution or a solid salt.
Protocol 1: Spill Response Methodology
Evacuation & Assessment: Immediately isolate the spill area. Verify the physical state of the compound.
PPE Donning: Equip nitrile gloves (double-gloving is recommended due to the permeability of certain amines), chemical splash goggles, and a flame-retardant lab coat.
Containment (If Liquid): Encircle the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Causality: Inert absorbents prevent the exothermic reactions that could occur if reactive organic spill kits are used with basic amines.
Containment (If Solid): If the compound is a solid hydrochloride salt, carefully sweep the material using non-sparking tools. Avoid dry sweeping that generates dust; use a HEPA-filtered vacuum if available to prevent aerosolization.
Collection & Transfer: Scoop the absorbed material or solid into a wide-mouth HDPE container[4].
Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a standard soap and water wash.
Caption: Workflow for containing and recovering (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine spills.
Standardized Disposal Procedures
Why Drain and Trash Disposal are Prohibited
Researchers must never use standard municipal waste or drain disposal for this compound. According to the American Chemical Society (ACS), chemicals containing halogenated aromatics do not meet the criteria for sink disposal due to their environmental persistence and potential to adversely affect aquatic health.
Protocol 2: Waste Packaging & Manifesting
Container Selection: Store the waste in High-Density Polyethylene (HDPE) containers. Causality: HDPE is specifically rated for chemical resistance against weak bases and halogenated organics, preventing the leaching or structural degradation that can occur with standard polymers[4].
Segregation: Place the HDPE container in a designated "Halogenated Organic Waste" satellite accumulation area.
Compatibility Verification: Ensure the waste is strictly segregated from incompatible materials (See Table 2)[3].
Labeling: Affix a hazardous waste tag detailing the exact chemical name, concentration, date of initial accumulation, and primary hazards (Toxic, Corrosive, Halogenated)[4].
Institutional Transfer: Coordinate with EHS for transfer to a RCRA-permitted facility capable of handling halogenated wastes[5].
Table 2: Waste Segregation Compatibility
Waste Category
Compatibility Status
Causality for Segregation
Halogenated Solvents (e.g., DCM)
Compatible
Both require HTI and share similar thermal destruction profiles.
Strong Acids (e.g., HCl, H2SO4)
Incompatible
Exothermic acid-base reaction with the primary amine and pyridine nitrogen[3].
Strong Oxidizers
Incompatible
Risk of violent oxidation of the organic framework[3].
Heavy Metals
Incompatible
Amines can form complex coordination compounds with heavy metals, complicating disposal[3].
The Science of High-Temperature Incineration (HTI)
The ultimate disposal mechanism for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine is High-Temperature Incineration (HTI) .
Because the molecule contains highly stable carbon-fluorine (C-F) bonds, standard incineration temperatures are insufficient. The EPA recommends thermal destruction at temperatures exceeding 1000°C to ensure complete unimolecular decomposition and prevent the formation of toxic Products of Incomplete Combustion (PICs)[1],[6].
Furthermore, the combustion of fluorinated and nitrogenous compounds generates hydrofluoric acid (HF) and nitrogen oxides (NOx). Therefore, the incinerator must be equipped with an alkaline wet scrubbing system to quench the hot flue gas and neutralize the HF into inert salts (such as Calcium Fluoride or Sodium Fluoride) before atmospheric release[1],[2].
Caption: Thermal destruction pathway for fluorinated amines via high-temperature incineration and scrubbing.
References
1. Hazardous Waste and Disposal - American Chemical Society, acs.org,
2.[4] How to Properly Dispose Chemical Hazardous Waste - NSTA, nsta.org, 4
3.[5] Regulation of Laboratory Waste - American Chemical Society, acs.org, 5
4.[3] Chapter 7 - Management Procedures For Specific Waste Types, cornell.edu, 3
5.[2] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, epa.gov, 2
6.[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances, epa.gov, 1
7.[6] and polyfluoroalkyl substances thermal destruction at water resource recovery facilities, regulations.gov, 6
Personal protective equipment for handling (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Operational Safety & Handling Guide: (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine Welcome to the definitive operational guide for handling (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine . As a highly functionalized f...
Welcome to the definitive operational guide for handling (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine . As a highly functionalized fluorinated aryl-pyridinyl methanamine, this compound presents unique logistical and safety challenges in the laboratory. This guide is designed for researchers and drug development professionals, providing causal explanations for safety protocols to ensure a self-validating, deeply trusted laboratory environment.
Part 1: Causality-Driven Risk Assessment
To handle this compound safely and design an effective Chemical Hygiene Plan [1], one must understand the mechanistic basis of its hazards. The molecule contains three distinct structural features that synergistically increase its risk profile:
The Methanamine Moiety (Corrosivity & Sensitization) : Unlike anilines, the primary amine here is separated from the aromatic system by a methylene bridge, making it a highly basic aliphatic amine (benzylamine derivative). Strong bases cause liquefaction necrosis—saponifying fatty acids in cell membranes and melting through tissue (especially corneal tissue) without forming a protective eschar. It is also a potent immune-sensitizer capable of inducing Allergic Contact Dermatitis (ACD) [2].
The Pyridine Core (Systemic Toxicity & Solvency) : Pyridine derivatives are notorious for their systemic toxicity, often targeting the hepatic and central nervous systems. Furthermore, pyridines act as aggressive organic solvents that rapidly degrade standard laboratory elastomers [3].
The 2,5-Difluorophenyl Group (Enhanced Penetration) : The addition of a fluorinated aromatic ring significantly increases the molecule's lipophilicity (LogP). If the compound contacts unprotected skin, this lipophilic tail acts as a permeation enhancer, driving the corrosive amine deep into the stratum corneum and systemic circulation [2].
Physicochemical Hazard Summary
Structural Feature
Mechanistic Consequence
Operational Mitigation
Primary Amine
High basicity; causes liquefaction necrosis.
Chemical splash goggles; acidic spill quench.
Pyridine Core
Systemic toxicity; rapid elastomer degradation.
Butyl rubber gloves; strict engineering controls.
| 2,5-Difluoroaryl | High lipophilicity; dermal permeation enhancer. | Tychem® lab coat; immediate water flushing. |
Part 2: Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The pyridine core rapidly permeates standard nitrile, requiring specialized barrier selection [3].
Protection Area
Mandatory Equipment
Mechanistic Causality & Specification
Hands (Primary)
Butyl Rubber or Laminate (SilverShield/4H)
Pyridine and benzylamine derivatives exhibit breakthrough times of <10 minutes in standard nitrile. Butyl rubber provides >480 minutes of resistance against pyridines [3].
Hands (Dexterity)
Double-gloved Heavy-Duty Nitrile (≥8 mil)
Only for microgram weighing. Must be changed immediately upon suspected contamination. The inner glove provides a secondary barrier during the doffing process.
Eyes/Face
Chemical Splash Goggles + Face Shield
The methanamine group causes irreversible corneal damage. A face shield prevents aerosolized powder or solubilized splashes from contacting facial tissue.
Respiratory
Fume Hood (80-100 fpm) or PAPR with OV/AG/P100
Amines can form fine, static-prone powders. An Organic Vapor/Acid Gas (OV/AG) cartridge neutralizes volatile amine vapors if removed from engineering controls [4].
Body
Flame-Resistant (FR) or Tychem® Lab Coat
Prevents dermal absorption through standard cotton lab coats, which can wick lipophilic liquids directly to the skin.
Part 3: Experimental Protocol - Safe Handling & Transfer
This protocol assumes the compound is in a solid (powder) or highly concentrated liquid state.
Step 1: Engineering Control Verification
Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).
Clear the hood of incompatible materials, specifically strong oxidizers, heavy metals, and strong acids (which can cause violent exothermic salt-formation).
Step 2: Static Dissipation (For Powders)
Fluorinated amines often hold static charges, causing them to aerosolize when a plastic vial is opened.
Action: Wipe the exterior of the vial and the weighing spatula with a damp, lint-free cloth or use a static-dissipating gun (e.g., Zerostat) before opening.
Step 3: Weighing and Transfer
Use a dedicated draft shield inside the fume hood to prevent air currents from dispersing the compound.
Transfer the required mass using a ceramic or PTFE-coated spatula. Avoid reactive metals (like copper or brass), as primary amines can form explosive coordination complexes with certain transition metals.
Step 4: Solubilization & Quenching
When dissolving the compound in acidic buffers or organic solvents (e.g., DMSO, DCM), add the solvent slowly while stirring. The protonation of the primary amine is exothermic.
Monitor for heat generation and outgassing.
Part 4: Emergency Response & Waste Disposal Plan
Spill Decontamination Protocol:
Containment : Isolate the spill. Do not use water initially, as it may spread the lipophilic compound.
Neutralization : Cover the spill with a weak, solid acid (e.g., sodium bisulfate or citric acid powder). This converts the volatile, lipophilic free-base amine into a stable, water-soluble, non-volatile salt.
Absorption : Sweep up the neutralized salt using an inert absorbent pad or vermiculite.
Final Wash : Wash the surface with a 5% acetic acid solution, followed by soapy water to remove residual fluorinated organics.
Waste Disposal:
Classification : Route as Halogenated Organic Amine Waste .
Segregation : NEVER mix amine waste with nitric acid or other strong oxidizers (risk of spontaneous combustion or explosive N-oxide formation)[4].
Label clearly with GHS hazard pictograms for Corrosive, Toxic, and Environmental Hazard.
Part 5: Operational Workflow Visualization
Operational workflow for (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine handling and response.
References
Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450); Source: Occupational Safety and Health Administration (OSHA); URL: [Link]
Title: NIOSH Skin Notation Profiles; Source: Centers for Disease Control and Prevention (CDC); URL: [Link]
Title: Ultimate Guide to Chemical Resistant Disposable Gloves; Source: Shield Scientific; URL: [Link]
Title: NIOSH Pocket Guide to Chemical Hazards; Source: Centers for Disease Control and Prevention (CDC); URL: [Link]
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